molecular formula C37H32N2O4 B1241329 ABT-080

ABT-080

Cat. No.: B1241329
M. Wt: 568.7 g/mol
InChI Key: JZNYKMFUBPEYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-080, also known as this compound, is a useful research compound. Its molecular formula is C37H32N2O4 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H32N2O4

Molecular Weight

568.7 g/mol

IUPAC Name

4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoic acid

InChI

InChI=1S/C37H32N2O4/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31/h2-21H,22-25H2,1H3,(H,40,41)

InChI Key

JZNYKMFUBPEYJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5

Synonyms

4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid
ABT 080
ABT-080

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of α4β2 Nicotinic Acetylcholine Receptor Partial Agonists: A Focus on ABT-089 (Pozanicline)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of publicly available scientific literature and preclinical data has yielded minimal specific information regarding the compound ABT-080 . It is likely that this compound was an early-stage compound within a larger discovery program. However, substantial data exists for a closely related and well-characterized compound from the same series, ABT-089 (Pozanicline) . This guide will therefore focus on the mechanism of action of ABT-089 as a representative and informative proxy for understanding the core pharmacology of this class of molecules. All data presented herein pertains to ABT-089 unless otherwise specified.

Core Mechanism of Action

ABT-089 (Pozanicline) is a novel cholinergic agent that functions as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in modulating the release of various neurotransmitters, including dopamine and acetylcholine, in the central nervous system.[4]

As a partial agonist, ABT-089 binds to the α4β2 receptor and elicits a conformational change that opens the ion channel, but to a lesser degree than the endogenous full agonist, acetylcholine, or other full agonists like nicotine. This results in a submaximal receptor response. This dual-action mechanism is critical:

  • Agonist Activity: In the absence of a full agonist (e.g., during nicotine withdrawal), the partial agonist activity of ABT-089 provides a low level of receptor stimulation. This can alleviate withdrawal symptoms by maintaining a baseline level of neurotransmitter release.

  • Antagonist Activity: In the presence of a full agonist (e.g., nicotine from smoking), ABT-089 occupies the receptor binding site, thereby preventing the full agonist from binding and eliciting its maximal, reinforcing effect.

This pharmacological profile makes compounds like ABT-089 suitable for therapeutic applications such as smoking cessation and for treating cognitive disorders with a potentially favorable side-effect profile compared to full agonists.[3][5]

Signaling Pathway

The binding of ABT-089 to the α4β2 nAChR initiates a cascade of events. The primary event is the opening of the non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions. This influx causes depolarization of the neuronal membrane. The increase in intracellular calcium acts as a critical second messenger, triggering the release of neurotransmitters from presynaptic terminals. The partial agonism of ABT-089 results in a modulated, rather than maximal, downstream signal.

ABT-089 Signaling Pathway cluster_receptor Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx ABT089 ABT-089 ABT089->nAChR Binds (Partial Agonist) NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_influx->NT_Release Triggers Depolarization Membrane Depolarization Na_influx->Depolarization VDCC VDCCs Depolarization->VDCC Activates VDCC->Ca_influx Further Influx

Figure 1. ABT-089 signaling at the α4β2 nAChR.

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the key quantitative parameters that define the interaction of ABT-089 with nAChR subtypes. This data is compiled from various preclinical studies.

ParameterReceptor SubtypeSpeciesValueAssay Type
Binding Affinity (Ki) α4β2Rat16 nMRadioligand Binding ([³H]cytisine)
α4β2Rat16.7 nMRadioligand Binding ([³H]cytisine)
Functional Potency (EC50) α6β2* nAChRMouse0.11 µM (high-sensitivity)[³H]Dopamine Release
α6β2* nAChRMouse28 µM (low-sensitivity)[³H]Dopamine Release
Functional Efficacy α6β2* nAChRMouse36% (vs. Nicotine)[³H]Dopamine Release
(% of Full Agonist)α6β2* nAChRMouse98% (vs. Nicotine)[³H]Dopamine Release
α4β2* nAChRMouse7-23% (vs. Nicotine)Neurotransmitter Release

Note: The presence of high- and low-sensitivity components for α6β2 receptors suggests complex pharmacology and the existence of different receptor stoichiometries or states.*[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. Below are representative protocols for the key assays used to characterize compounds like ABT-089.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Objective: To determine the Ki of ABT-089 for the α4β2 nAChR.

Materials:

  • Receptor Source: Rat brain tissue homogenate (e.g., cortex or thalamus), or membranes from cell lines stably expressing the human α4β2 receptor.

  • Radioligand: [³H]cytisine (a high-affinity α4β2 ligand).

  • Test Compound: ABT-089, dissolved in appropriate buffer across a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., 10 µM nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 100 µL membrane suspension, 50 µL assay buffer, 50 µL [³H]cytisine (at a final concentration near its Kd, e.g., 1 nM).

    • Non-specific Binding: 100 µL membrane suspension, 50 µL non-specific control (e.g., nicotine), 50 µL [³H]cytisine.

    • Competition: 100 µL membrane suspension, 50 µL ABT-089 (at various concentrations), 50 µL [³H]cytisine.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash each filter rapidly with 3 x 4 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of ABT-089.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of ABT-089 that inhibits 50% of specific [³H]cytisine binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Workflow prep Prepare Receptor Membranes (e.g., Rat Brain Homogenate) plate Plate Membranes, Radioligand ([³H]cytisine), and Test Compound (ABT-089) in 96-well plate prep->plate incubate Incubate to Equilibrium (e.g., 90 min at 4°C) plate->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Figure 2. Experimental workflow for a competitive radioligand binding assay.

This assay measures the functional consequence of receptor activation (i.e., ion channel opening) by detecting changes in intracellular calcium concentration using a fluorescent dye.

Objective: To determine the potency (EC₅₀) and efficacy of ABT-089 at the α4β2 nAChR.

Materials:

  • Cell Line: A cell line (e.g., SH-SY5Y or HEK293) stably expressing the human α4β2 receptor.

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: ABT-089, prepared in a concentration-response curve.

  • Positive Control: A full agonist (e.g., acetylcholine or nicotine).

  • Equipment: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

  • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument's liquid handler then adds the test compound (ABT-089) or positive control to the wells.

    • Immediately following addition, continuously record the fluorescence intensity for 1-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of ABT-089.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • Calculate efficacy by comparing the maximal response produced by ABT-089 to the maximal response produced by the full agonist positive control (Efficacy = (Max ResponseABT-089 / Max ResponseFull Agonist) x 100% ).

Conclusion

While specific data for this compound remains elusive in the public domain, the detailed characterization of its close analog, ABT-089 (Pozanicline), provides a robust framework for understanding its likely mechanism of action. ABT-089 acts as a selective partial agonist at α4β2 neuronal nicotinic receptors. This mechanism allows it to modulate neurotransmitter release, providing a baseline level of receptor stimulation while simultaneously preventing over-stimulation by full agonists like nicotine. This profile is defined by its subnanomolar to nanomolar binding affinity (Ki) and its partial efficacy in functional assays such as neurotransmitter release and calcium flux. The experimental protocols detailed herein represent the standard methodologies used to derive these critical quantitative parameters for any novel nAChR modulator.

References

An In-depth Technical Guide to the Core of FLAP Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific 5-Lipoxygenase-Activating Protein (FLAP) inhibitor designated as "VML-530" is not available in the public domain as of our latest update. This guide will provide a comprehensive technical overview of the core principles of FLAP inhibitor activity, utilizing data from well-characterized inhibitors to serve as a valuable resource for research and development in this area.

Introduction to 5-Lipoxygenase-Activating Protein (FLAP) as a Therapeutic Target

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] The biosynthesis of leukotrienes is a complex process initiated by the enzyme 5-lipoxygenase (5-LO). For 5-LO to efficiently convert arachidonic acid into leukotrienes in intact cells, it requires the action of the 5-lipoxygenase-activating protein (FLAP).[2][3]

FLAP is an integral membrane protein located in the nuclear envelope.[4] Upon cellular stimulation, 5-LO translocates from the cytosol to the nuclear membrane, where it forms a complex with FLAP. FLAP binds to arachidonic acid and facilitates its transfer to 5-LO, a critical step for the subsequent synthesis of leukotrienes. By acting as an essential scaffold and transfer protein, FLAP represents a key upstream node in the leukotriene biosynthetic pathway, making it an attractive target for therapeutic intervention.[5] Inhibiting FLAP offers a "broad-spectrum" approach to reducing all leukotrienes (both LTB4 and cysteinyl-leukotrienes), which may provide therapeutic benefits in a variety of inflammatory disorders.[5]

Mechanism of Action of FLAP Inhibitors

FLAP inhibitors are a class of drugs that disrupt the initial stages of leukotriene biosynthesis. Their primary mechanism of action is to bind directly to FLAP, thereby preventing the binding and transfer of arachidonic acid to 5-lipoxygenase. This non-competitive inhibition of the 5-LO pathway effectively halts the production of all downstream leukotrienes.

The interaction between FLAP inhibitors and the protein can be characterized by high-affinity binding to a specific site on FLAP. This binding event allosterically prevents the interaction of FLAP with its substrate, arachidonic acid. Consequently, even though 5-LO may still translocate to the nuclear membrane, the absence of substrate presentation by FLAP renders the enzyme unable to initiate leukotriene synthesis.

Quantitative Data: Inhibitory Activity of FLAP Inhibitors

The potency of FLAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. These values are determined through various in vitro and ex vivo assays. Below is a summary of the reported IC50 values for several well-characterized FLAP inhibitors.

CompoundAssay TypeIC50 (nM)Reference
MK-886FLAP Binding30[6]
Leukotriene Biosynthesis (intact leukocytes)3[6]
Leukotriene Biosynthesis (human whole blood)1100[6]
Quiflapon (MK-591)FLAP Binding1.6[6][7]
Leukotriene Biosynthesis (intact human PMNLs)3.1[6]
Leukotriene Biosynthesis (elicited rat PMNLs)6.1[6]
Fiboflapon (GSK2190915/AM-803)FLAP Binding2.9[8]
LTB4 Inhibition (human blood)76[8]
Atuliflapon (AZD-5718)FLAP Binding6.3[7]
LTB4 Production (human whole blood, free)2.0[4]
BI 665915FLAP Binding1.7[7]
FLAP Functional (human whole blood)45[6]
AM 103FLAP Binding4.2[6]
AM679FLAP Membrane Binding2[6]

Experimental Protocols

The evaluation of FLAP inhibitor activity involves a series of specialized assays designed to measure different aspects of the inhibitor's function, from direct binding to the target protein to its effect on cellular leukotriene production.

FLAP Binding Assay

This in vitro assay directly measures the affinity of a test compound for the FLAP protein.

  • Objective: To determine the binding affinity (typically as IC50 or Ki) of a compound to FLAP.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells that express FLAP, such as human neutrophils or cell lines engineered to overexpress the protein.

    • Radioligand Binding: The membranes are incubated with a radiolabeled FLAP inhibitor (e.g., [3H]MK-886 or [3H]MK-591) and varying concentrations of the test compound.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand, often by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Cellular Leukotriene Biosynthesis Assay (Intact Cells)

This assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.

  • Objective: To assess the functional inhibition of the 5-LO pathway in a cellular context.

  • Methodology:

    • Cell Culture: A suitable cell type that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs) or monocytes, is used.

    • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound.

    • Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.

    • Leukotriene Extraction: The reaction is stopped, and the leukotrienes (e.g., LTB4) are extracted from the cell supernatant.

    • Quantification: The amount of the specific leukotriene is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces leukotriene production by 50%.

Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it measures FLAP inhibition in the complex environment of human blood.

  • Objective: To evaluate the potency of a FLAP inhibitor in the presence of plasma proteins and other blood components.

  • Methodology:

    • Blood Collection: Fresh human blood is collected from healthy volunteers.

    • Incubation: Aliquots of the whole blood are incubated with the test compound at various concentrations.

    • Stimulation: The blood is then stimulated with a calcium ionophore to induce leukotriene synthesis.

    • Analysis: The production of LTB4 is measured, typically from the plasma fraction, using ELISA or LC-MS.

    • Data Analysis: The IC50 value is determined, which often is higher than in cellular assays due to protein binding of the inhibitor.[9]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The leukotriene biosynthesis pathway highlighting the central role of FLAP.

FLAP_Inhibitor_Workflow Experimental Workflow for FLAP Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Models cluster_clinical Clinical Trials Binding_Assay FLAP Binding Assay Cellular_Assay Cellular Leukotriene Biosynthesis Assay Binding_Assay->Cellular_Assay Lead Compounds Whole_Blood_Assay Human Whole Blood Assay Cellular_Assay->Whole_Blood_Assay Potent Compounds Animal_Models Animal Models of Inflammation Whole_Blood_Assay->Animal_Models Optimized Leads Phase_I Phase I (Safety, PK/PD) Animal_Models->Phase_I Clinical Candidate Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Start Compound Synthesis and Screening Start->Binding_Assay

Caption: A typical workflow for the preclinical and clinical evaluation of FLAP inhibitors.

Clinical Development and Future Perspectives

Several FLAP inhibitors have advanced into clinical trials for various inflammatory diseases, particularly asthma and cardiovascular disease.[5] While early compounds like MK-886 and MK-591 showed promise, they were not brought to market for various reasons.[5] More recently, a new generation of FLAP inhibitors, such as GSK2190915 (fiboflapon) and AZD5718 (atuliflapon), have undergone clinical investigation.[5][10]

The development of FLAP inhibitors continues to be an active area of research. The elucidation of the 3D structure of FLAP has opened new avenues for rational drug design, potentially leading to the development of more potent and selective inhibitors with improved pharmacokinetic and safety profiles.[5] As our understanding of the role of leukotrienes in a broader range of diseases, including cancer and neurodegenerative disorders, expands, the therapeutic potential of FLAP inhibitors may extend beyond traditional inflammatory conditions. The targeted approach of inhibiting an upstream checkpoint in the leukotriene pathway holds significant promise for the future of anti-inflammatory therapy.

References

ABT-080: A Technical Overview of a Potent Inhibitor of the Leukotriene Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They are implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The synthesis of leukotrienes is tightly regulated, with the 5-lipoxygenase-activating protein (FLAP) playing a crucial role in transferring arachidonic acid to 5-LO, the initial and rate-limiting enzyme in the pathway. Consequently, inhibition of FLAP presents an attractive therapeutic strategy for the management of these inflammatory conditions. ABT-080 is a potent and selective inhibitor of leukotriene biosynthesis that has demonstrated significant activity in preclinical models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action within the leukotriene synthesis pathway, its pharmacological properties, and the experimental methodologies used to characterize its activity.

The Leukotriene Synthesis Pathway and the Role of this compound

The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then transferred by FLAP to 5-lipoxygenase, which catalyzes the initial two steps in the pathway, leading to the formation of the unstable epoxide, leukotriene A4 (LTA4). LTA4 is a key intermediate that can be further metabolized into two distinct classes of leukotrienes. In cells expressing LTA4 hydrolase, LTA4 is converted to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils. Alternatively, in cells containing LTC4 synthase, LTA4 is conjugated with glutathione to form leukotriene C4 (LTC4). LTC4 and its subsequent metabolites, LTD4 and LTE4, are collectively known as the cysteinyl leukotrienes and are potent bronchoconstrictors and mediators of vascular permeability.[1]

This compound is an orally active inhibitor of leukotriene biosynthesis.[2] Its mechanism of action is believed to be the inhibition of FLAP.[3][4] By targeting FLAP, this compound effectively blocks the transfer of arachidonic acid to 5-lipoxygenase, thereby preventing the synthesis of all downstream leukotrienes, including both LTB4 and the cysteinyl leukotrienes.[2][3] This is a key distinction from leukotriene receptor antagonists, which only block the action of specific leukotrienes at their receptors. A significant advantage of this compound is its high selectivity for the 5-LO pathway. It does not inhibit the biosynthesis of prostaglandins, such as PGH2, which are also derived from arachidonic acid but via the cyclooxygenase (COX) pathway.[3]

Leukotriene_Synthesis_Pathway cluster_inhibition Site of this compound Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX FLAP FLAP Arachidonic Acid->FLAP 5-HPETE 5-HPETE LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 5-LO 5-LO FLAP->5-LO AA Transfer 5-LO->5-HPETE +O2 This compound This compound This compound->FLAP Inhibits

This compound inhibits the 5-lipoxygenase-activating protein (FLAP).

Quantitative Data on the Activity of this compound

The inhibitory potency and selectivity of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Cell Type/Enzyme SystemStimulusMeasured ProductIC50 (nM)Reference
Intact Human NeutrophilsIonophoreLTB420[3][4]
Zymosan-Stimulated Mouse Peritoneal MacrophagesZymosanLTC40.16[3]
Zymosan-Stimulated Mouse Peritoneal MacrophagesZymosanPGE21500[3]

Note: The 9000-fold selectivity for inhibition of LTC4 over PGE2 highlights the specificity of this compound for the leukotriene pathway.[3]

Table 2: In Vivo Efficacy of this compound (Oral Dosing)
Animal ModelEndpointED50 (mg/kg)Reference
Rat Pleural Inflammation ModelLeukotriene Inhibition3[3]
Rat Peritoneal Passive Anaphylaxis ModelLTB4 Inhibition2.5[3]
Rat Peritoneal Passive Anaphylaxis ModelLTE4 Inhibition1.0[3]
Actively Sensitized Guinea Pig Airway Constriction ModelBlockade of Bronchoconstriction0.4[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While the primary literature provides an overview of the methods used to characterize this compound, this section aims to provide a more structured and detailed description of these key experiments.

In Vitro Inhibition of LTB4 Formation in Human Neutrophils

Objective: To determine the potency of this compound in inhibiting LTB4 synthesis in a cellular context.

Methodology:

  • Isolation of Human Neutrophils:

    • Whole blood is collected from healthy human donors.

    • Neutrophils are isolated using standard techniques such as dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

    • Contaminating red blood cells are removed by hypotonic lysis.

    • The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubation with this compound:

    • Aliquots of the neutrophil suspension are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation of LTB4 Synthesis:

    • Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) to the cell suspension.

    • The cells are incubated for a further period (e.g., 5-10 minutes) at 37°C.

  • Termination of Reaction and Sample Preparation:

    • The reaction is stopped by the addition of a cold solvent (e.g., methanol or ethanol) to precipitate proteins.

    • The samples are centrifuged to remove the precipitated protein.

  • Quantification of LTB4:

    • The supernatant is collected and the concentration of LTB4 is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The percentage inhibition of LTB4 formation at each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Experimental_Workflow_Neutrophils Start Start Isolate Human Neutrophils Isolate Human Neutrophils Start->Isolate Human Neutrophils Pre-incubate with this compound Pre-incubate with this compound Isolate Human Neutrophils->Pre-incubate with this compound Stimulate with Ionophore Stimulate with Ionophore Pre-incubate with this compound->Stimulate with Ionophore Stop Reaction Stop Reaction Stimulate with Ionophore->Stop Reaction Quantify LTB4 (ELISA/LC-MS) Quantify LTB4 (ELISA/LC-MS) Stop Reaction->Quantify LTB4 (ELISA/LC-MS) Calculate IC50 Calculate IC50 Quantify LTB4 (ELISA/LC-MS)->Calculate IC50

Workflow for LTB4 inhibition assay in human neutrophils.
In Vivo Model of Antigen-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of orally administered this compound in a relevant model of allergic asthma.

Methodology:

  • Sensitization of Guinea Pigs:

    • Guinea pigs are actively sensitized to an antigen, typically ovalbumin, by intraperitoneal injection of the antigen in the presence of an adjuvant (e.g., aluminum hydroxide).

    • A booster injection may be given after a period of time (e.g., 2-3 weeks).

  • Dosing with this compound:

    • On the day of the experiment, sensitized guinea pigs are fasted and then dosed orally with either vehicle or varying doses of this compound.

    • The dosing occurs a specified time (e.g., 1-2 hours) before antigen challenge.

  • Measurement of Bronchoconstriction:

    • The animals are anesthetized and a tracheal cannula is inserted.

    • Lung resistance and dynamic compliance are measured using a whole-body plethysmograph.

    • A baseline measurement of airway function is recorded.

  • Antigen Challenge:

    • The sensitized guinea pigs are challenged with an aerosolized solution of the antigen (ovalbumin).

  • Assessment of Airway Response:

    • Changes in lung resistance and dynamic compliance are monitored continuously after the antigen challenge.

    • The peak increase in lung resistance is used as the primary measure of bronchoconstriction.

  • Data Analysis:

    • The percentage inhibition of the antigen-induced bronchoconstriction at each dose of this compound is calculated relative to the vehicle-treated group.

    • The ED50 value is determined by non-linear regression analysis of the dose-response curve.

Guinea_Pig_Model_Workflow Start Start Sensitize Guinea Pigs (Ovalbumin) Sensitize Guinea Pigs (Ovalbumin) Start->Sensitize Guinea Pigs (Ovalbumin) Oral Dosing (this compound or Vehicle) Oral Dosing (this compound or Vehicle) Sensitize Guinea Pigs (Ovalbumin)->Oral Dosing (this compound or Vehicle) Anesthetize & Monitor Airway Function Anesthetize & Monitor Airway Function Oral Dosing (this compound or Vehicle)->Anesthetize & Monitor Airway Function Antigen Challenge (Aerosolized Ovalbumin) Antigen Challenge (Aerosolized Ovalbumin) Anesthetize & Monitor Airway Function->Antigen Challenge (Aerosolized Ovalbumin) Measure Peak Bronchoconstriction Measure Peak Bronchoconstriction Antigen Challenge (Aerosolized Ovalbumin)->Measure Peak Bronchoconstriction Calculate ED50 Calculate ED50 Measure Peak Bronchoconstriction->Calculate ED50

Workflow for the guinea pig bronchoconstriction model.

Conclusion

This compound is a potent and selective inhibitor of leukotriene biosynthesis that acts via the inhibition of FLAP. The preclinical data demonstrate its ability to effectively block the production of both LTB4 and cysteinyl leukotrienes in vitro and in vivo. Its high selectivity for the 5-lipoxygenase pathway over the cyclooxygenase pathway suggests a favorable safety profile with a reduced risk of side effects associated with non-selective inhibitors of arachidonic acid metabolism. The significant efficacy of this compound in animal models of inflammation and asthma highlights its potential as a therapeutic agent for the treatment of leukotriene-mediated diseases. Further investigation into the clinical utility of FLAP inhibitors like this compound is warranted.

References

ABT-080: A Technical Guide to a Putative Leukotriene Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 189498-57-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-080 (CAS Number: 189498-57-5), identified as sodium 4,4-bis(4-(quinolin-2-ylmethoxy)phenyl)pentanoate, is a compound classified as a potential leukotriene synthesis inhibitor. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma. By inhibiting the synthesis of leukotrienes, compounds like this compound are of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core scientific principles related to this compound, including its chemical properties, the leukotriene synthesis pathway it is presumed to target, and general experimental protocols for the evaluation of leukotriene synthesis inhibitors. It is important to note that while the chemical identity of this compound is established, specific preclinical and clinical data for this compound are not extensively available in the public domain. Therefore, this document serves as a foundational guide based on the established pharmacology of its drug class.

Chemical and Physical Properties

This compound is a sodium salt of a complex organic molecule containing quinoline and phenyl moieties. The structural features suggest its potential to interact with biological targets involved in inflammatory pathways.

PropertyValueSource
CAS Number 189498-57-5N/A
Molecular Formula C₃₇H₃₁N₂NaO₄N/A
Molecular Weight 590.64 g/mol N/A
IUPAC Name sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoateN/A
Alternative Names VML-530N/A
Physical State Solid (presumed)N/A
Solubility Information not publicly availableN/A

Mechanism of Action: Inhibition of the Leukotriene Synthesis Pathway

Leukotrienes are synthesized from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. This pathway is a key target for anti-inflammatory drug development. This compound, as a putative leukotriene synthesis inhibitor, is expected to interfere with one or more enzymatic steps in this cascade.

The leukotriene synthesis pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to the unstable intermediate leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl-leukotrienes (CysLTs) LTC4, LTD4, and LTE4, through the action of LTC4 synthase and subsequent enzymes.

Leukotriene_Synthesis_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA LTA4 Leukotriene A4 (LTA4) AA->LTA4 PLA2 Phospholipase A2 PLA2->AA FiveLOX 5-Lipoxygenase (5-LOX) FiveLOX->LTA4 FLAP FLAP FLAP->FiveLOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTA4H->LTB4 Inflammation Pro-inflammatory Effects (Bronchoconstriction, Chemotaxis, etc.) LTB4->Inflammation LTC4S LTC4 Synthase LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTE4->Inflammation ABT080 This compound (Putative Inhibitor) ABT080->FiveLOX Inhibition

Leukotriene Synthesis Pathway and the putative inhibitory action of this compound.

Experimental Protocols for Evaluation

The characterization of a leukotriene synthesis inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacological effects.

In Vitro Assays for 5-Lipoxygenase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the 5-LOX enzyme.

Methodology: Spectrophotometric Assay

  • Enzyme Source: Purified recombinant human 5-LOX or the supernatant from homogenized leukocytes.

  • Substrate: Arachidonic acid.

  • Assay Buffer: Phosphate or Tris-HCl buffer at a physiological pH, containing calcium chloride and ATP.

  • Procedure: a. Pre-incubate the 5-LOX enzyme with varying concentrations of this compound or vehicle control. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the conjugated diene products (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

In_Vitro_Workflow Start Start: Prepare Reagents Incubate Pre-incubate 5-LOX with This compound or Vehicle Start->Incubate AddSubstrate Add Arachidonic Acid Incubate->AddSubstrate Measure Spectrophotometric Measurement (Absorbance at 234 nm) AddSubstrate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Workflow for in vitro 5-LOX inhibition assay.
Cellular Assays for Leukotriene Synthesis

Objective: To assess the ability of this compound to inhibit leukotriene production in a cellular context.

Methodology: Leukotriene Measurement in Stimulated Human Whole Blood

  • Sample: Freshly drawn human whole blood.

  • Stimulant: Calcium ionophore A23187 to stimulate leukotriene synthesis.

  • Procedure: a. Pre-incubate whole blood samples with various concentrations of this compound or vehicle. b. Add calcium ionophore A23187 and incubate to stimulate leukotriene production. c. Stop the reaction and centrifuge to separate plasma. d. Extract leukotrienes from the plasma using solid-phase extraction. e. Quantify the levels of LTB4 and CysLTs using High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the concentration-dependent inhibition of LTB4 and CysLTs production to calculate IC₅₀ values.

In Vivo Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Methodology: Pharmacokinetic Profiling in Rodents

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice.

  • Dosing: Administer a single dose of this compound intravenously and orally to different groups of animals.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Analysis: a. Extract this compound from plasma samples. b. Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t₁/₂)

    • Bioavailability (F%)

Synthesis

A detailed, publicly available synthesis protocol specifically for this compound (CAS 189498-57-5) is not readily found in the scientific literature. However, the synthesis of structurally related quinoline derivatives often involves multi-step processes. A general plausible synthetic approach could involve the coupling of a quinoline-containing fragment with a substituted phenylpentanoic acid derivative. The synthesis of quinoline moieties can be achieved through various established methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis. The final step would likely be the formation of the sodium salt.

Potential Therapeutic Applications and Future Directions

Given its classification as a leukotriene synthesis inhibitor, the primary therapeutic indication for this compound would be in the treatment of asthma. By blocking the production of both LTB4 and the CysLTs, this compound could potentially offer broad anti-inflammatory effects in the airways, leading to bronchodilation and a reduction in asthma symptoms. Other potential applications could include allergic rhinitis and other inflammatory conditions where leukotrienes are implicated.

The future development of this compound would necessitate comprehensive preclinical toxicology studies followed by phased clinical trials to establish its safety and efficacy in human subjects.

Conclusion

This compound, with the CAS number 189498-57-5, represents a chemical entity with the potential to act as a leukotriene synthesis inhibitor. While specific experimental data on this compound is scarce in the public domain, this technical guide provides a foundational understanding of its likely mechanism of action and the established methodologies for its evaluation. Further research and publication of preclinical and clinical data are required to fully elucidate the therapeutic potential of this compound.

Navigating Neuronal Nicotinic Receptor Modulation: A Technical Guide to the Target Identification and Validation of ABT-089

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "ABT-080" yielded ambiguous results, with the most scientifically prominent and closely related compound being ABT-089 (Pozanicline). This guide will therefore focus on the comprehensive target identification and validation of ABT-089, a selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist.

Executive Summary

ABT-089, also known as Pozanicline, is a novel cholinergic agent that has been investigated for its potential therapeutic effects in cognitive disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its mechanism of action is centered on the selective modulation of specific subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). This document provides a detailed technical overview of the target identification and validation process for ABT-089, including its binding affinity, functional selectivity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Target Identification: Pinpointing Neuronal Nicotinic Acetylcholine Receptors

The primary targets of ABT-089 have been identified as the α4β2* and α6β2* subtypes of nAChRs.[2][3] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are involved in various physiological processes, including learning, memory, and attention.[4][5]

Initial screening likely involved broad radioligand binding assays against a panel of neurotransmitter receptors. ABT-089 demonstrated high affinity for nAChRs, particularly those labeled by [³H]cytisine, which is a classic ligand for the α4β2 subtype.[2][6] Further characterization revealed its nuanced interaction with different nAChR subtypes, distinguishing it from non-selective agonists like nicotine. The selectivity of ABT-089 for specific nAChR subtypes is a key feature, as it is thought to contribute to its favorable side-effect profile compared to less selective nicotinic agonists.[7]

Target Validation: Quantitative Analysis of ABT-089's Interaction with nAChR Subtypes

The validation of ABT-089's targets involved a series of quantitative in vitro and ex vivo experiments to determine its binding affinity (Ki) and functional activity (EC50 and Emax) at various nAChR subtypes.

Binding Affinity

Radioligand binding assays were crucial in quantifying the affinity of ABT-089 for different nAChR subtypes. These experiments typically involve incubating brain tissue homogenates or cell lines expressing specific nAChR subtypes with a radiolabeled ligand and measuring the displacement of the radioligand by increasing concentrations of ABT-089.

nAChR Subtype Radioligand Tissue/Cell Line Ki (nM) Reference
α4β2[³H]cytisineRat Brain Membranes16 - 17[2][6]
α7[¹²⁵I]α-bungarotoxin-Low Affinity[7][8]
α3β4[³H]epibatidine-Low Affinity[3]
α1β1δγ (muscle type)[¹²⁵I]α-bungarotoxin-Low Affinity[7][8]

Table 1: Binding Affinity of ABT-089 for Various nAChR Subtypes.

Functional Selectivity

Functional assays were employed to characterize the nature of ABT-089's interaction with its targets—whether it acts as an agonist, partial agonist, or antagonist—and to quantify its potency and efficacy.

nAChR Subtype Assay Parameter Value Efficacy (vs. Nicotine) Reference
α4β2⁸⁶Rb⁺ Efflux (Thalamic Synaptosomes)EC₅₀2.5 µM20.33%[9]
α4α5β2⁸⁶Rb⁺ Efflux (Thalamic Synaptosomes)-High Selectivity7-23%[3]
α6β2 (more sensitive)[³H]-Dopamine Release (Striatal Synaptosomes)EC₅₀0.11 µM36%[3][9]
α6β2* (less sensitive)[³H]-Dopamine Release (Striatal Synaptosomes)EC₅₀28 µM98%[3][9]
α3β4*[³H]-Acetylcholine Release (IPN Synaptosomes)-No significant agonist or antagonist activity at ≤ 300 µM-[3][9]

Table 2: Functional Activity of ABT-089 at Various nAChR Subtypes.

These data confirm that ABT-089 is a partial agonist at α4β2* nAChRs and shows a complex, biphasic agonist profile at α6β2* nAChRs, with particularly high potency at one of the α6β2* subtypes.[3][9] This profile is consistent with its observed cognitive-enhancing effects at low doses.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of nAChR Activation

The binding of ABT-089 to presynaptic nAChRs, such as α4β2* and α6β2* on dopaminergic terminals, initiates a cascade of events leading to neurotransmitter release. The diagram below illustrates this signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft ABT089 ABT-089 nAChR α4β2* / α6β2* nAChR ABT089->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens Vesicle Synaptic Vesicle (containing Dopamine) Ca_influx->Vesicle Triggers Fusion DA_release Dopamine Release Vesicle->DA_release DA Dopamine DA_release->DA

Caption: Signaling pathway of ABT-089-mediated dopamine release.

Experimental Workflow: [³H]-Dopamine Release Assay

The [³H]-dopamine release assay is a cornerstone functional experiment for validating the activity of compounds at nAChRs on dopaminergic terminals. The workflow for this assay is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 1. Isolate Striatal Tissue from Rodent Brain A2 2. Homogenize Tissue in Sucrose Buffer A1->A2 A3 3. Centrifuge to obtain Crude Synaptosome Pellet (P2) A2->A3 A4 4. Resuspend Synaptosomes in Assay Buffer A3->A4 B1 5. Pre-load Synaptosomes with [³H]-Dopamine A4->B1 Incubate B2 6. Wash to remove excess [³H]-Dopamine B1->B2 B3 7. Stimulate with ABT-089 (various concentrations) B2->B3 B4 8. Collect Supernatant (contains released [³H]-Dopamine) B3->B4 C1 9. Quantify Radioactivity using Scintillation Counting B4->C1 C2 10. Calculate % of Total [³H]-Dopamine Released C1->C2 C3 11. Plot Dose-Response Curve to determine EC₅₀ and Emax C2->C3

Caption: Experimental workflow for a [³H]-dopamine release assay.

Detailed Experimental Protocols

Radioligand Binding Assay ([³H]cytisine) for α4β2* nAChRs

This protocol is adapted from standard methods for nAChR binding.

  • Tissue Preparation:

    • Whole rat brains (excluding cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • The resulting pellet is resuspended in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [³H]cytisine (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of ABT-089 or a competing ligand.

    • For non-specific binding determination, a high concentration of a non-labeled ligand (e.g., 10 µM nicotine) is added to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of ABT-089 that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³H]-Dopamine Release Assay from Striatal Synaptosomes

This protocol outlines a typical procedure for measuring neurotransmitter release.

  • Synaptosome Preparation:

    • Rat striata are dissected and homogenized in ice-cold 0.32 M sucrose buffer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

    • The supernatant is collected and centrifuged at 12,000-15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose.

  • Loading with [³H]-Dopamine:

    • The synaptosomal suspension is incubated with [³H]-dopamine (e.g., 50 nM) for 10-20 minutes at 37°C to allow for uptake into the nerve terminals.

  • Release Experiment:

    • The loaded synaptosomes are then washed and superfused with fresh buffer to establish a stable baseline of [³H]-dopamine release.

    • Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).

    • After establishing a baseline, the synaptosomes are stimulated by switching to a buffer containing a known concentration of ABT-089 for a short period.

    • Following stimulation, the superfusion is switched back to the standard buffer to monitor the return to baseline.

  • Quantification and Analysis:

    • The radioactivity in each collected fraction is measured by liquid scintillation counting.

    • The amount of [³H]-dopamine release is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.

    • By testing a range of ABT-089 concentrations, a dose-response curve can be generated to determine the EC₅₀ and Emax values.

Conclusion

The target identification and validation of ABT-089 have robustly demonstrated its action as a selective partial agonist at α4β2* and α6β2* neuronal nicotinic acetylcholine receptors. This selectivity profile, characterized by high-affinity binding to α4β2* and potent, subtype-specific functional agonism at α6β2* nAChRs, provides a clear mechanistic basis for its potential cognitive-enhancing effects. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive understanding of the preclinical characterization of ABT-089 and serve as a valuable resource for researchers in the field of cholinergic drug discovery and development.

References

Preclinical Profile of ABT-089: A Neuronal Nicotinic Receptor Modulator for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-089 is a novel neuronal nicotinic receptor (NNR) modulator developed for the potential treatment of cognitive disorders. It demonstrates a unique pharmacological profile as a selective partial agonist for α4β2* nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for α4α5β2 and α6β2* subtypes.[1][2][3] This selectivity is believed to contribute to its cognitive-enhancing effects while maintaining a favorable safety profile compared to non-selective nicotinic agonists.[4][5] This technical guide provides a comprehensive overview of the preclinical data for ABT-089, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols.

Mechanism of Action

ABT-089 acts as a partial agonist at the α4β2* nAChR, a ligand-gated ion channel widely expressed in brain regions critical for learning and memory.[6][7] Upon binding, ABT-089 modulates the receptor's ion channel, leading to an influx of cations, including Na+ and Ca2+. This influx results in neuronal depolarization and the activation of downstream signaling cascades.[1][8] The partial agonism of ABT-089 is crucial, as it is thought to provide a therapeutic window that enhances cholinergic neurotransmission without causing the overstimulation and subsequent desensitization often associated with full nicotinic agonists.[4]

Signaling Pathway

The activation of α4β2* nAChRs by ABT-089 initiates a cascade of intracellular events that are believed to underlie its pro-cognitive effects. The influx of calcium is a key second messenger, activating various downstream kinases and transcription factors. This can lead to the modulation of neurotransmitter release, enhancement of synaptic plasticity, and promotion of neuronal survival.[1]

ABT_089_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ABT-089 ABT-089 nAChR α4β2* nAChR ABT-089->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Kinases Kinase Activation (e.g., CaMKII, ERK) Ca_Influx->Kinases Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) Ca_Influx->Neurotransmitter_Release CREB CREB Phosphorylation Kinases->CREB Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival

ABT-089 activates α4β2* nAChRs, leading to downstream signaling events.

In Vitro Pharmacology

The in vitro profile of ABT-089 has been extensively characterized through a variety of binding and functional assays.

Radioligand Binding Assays

Radioligand binding studies have been crucial in determining the affinity and selectivity of ABT-089 for different nAChR subtypes. These experiments typically involve the use of radiolabeled ligands that bind to specific receptor subtypes and measuring the displacement of these ligands by increasing concentrations of ABT-089.

Table 1: In Vitro Binding Affinity of ABT-089 for nAChR Subtypes

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2*[³H]cytisineRat brain membranes16[9]
α4β2Not SpecifiedNot Specified~15[10]
α7[¹²⁵I]α-bungarotoxinNot Specified>10,000[5]
α1β1δγ (muscle)[¹²⁵I]α-bungarotoxinNot Specified>10,000[5]
Functional Assays

Functional assays are employed to determine the efficacy of ABT-089 at its target receptors. These include electrophysiological measurements and ion flux assays.

Table 2: In Vitro Functional Activity of ABT-089

Assay TypeReceptor SubtypeCell Line/TissueParameterValueReference
Electrophysiology (Patch Clamp)human α4β2HEK 293 cellsEfficacy (vs ACh)Partial Agonist[11]
⁸⁶Rb⁺ Efflux Assayα4β2K-177 cellsEC₅₀ (nM)90[5]
⁸⁶Rb⁺ Efflux Assayα4β2K-177 cellsIntrinsic Activity (vs Nicotine)0.65[5]
⁸⁶Rb⁺ Efflux Assayα6β2* (low sensitivity)Mouse striatal synaptosomesEC₅₀ (µM)28[3]
⁸⁶Rb⁺ Efflux Assayα6β2* (low sensitivity)Mouse striatal synaptosomesEfficacy (vs Nicotine)98%[3]
⁸⁶Rb⁺ Efflux Assayα6β2* (high sensitivity)Mouse striatal synaptosomesEC₅₀ (µM)0.11[3]
⁸⁶Rb⁺ Efflux Assayα6β2* (high sensitivity)Mouse striatal synaptosomesEfficacy (vs Nicotine)36%[3]
[³H]Dopamine Releaseα4β2* and α6β2*Mouse striatal synaptosomesEfficacy (vs Nicotine)57%[3]
Experimental Protocols
  • Tissue/Cell Preparation: Brain tissue from rodents or cells expressing the nAChR subtype of interest are homogenized and centrifuged to prepare a membrane fraction.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]cytisine for α4β2*) and varying concentrations of ABT-089.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of ABT-089 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Ki).

Radioligand_Binding_Workflow Tissue_Prep Tissue/Cell Membrane Preparation Incubation Incubation with Radioligand and ABT-089 Tissue_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

Workflow for a typical radioligand binding assay.
  • Cell Culture: HEK 293 cells stably transfected with the human α4 and β2 nAChR subunits are cultured.

  • Recording: Whole-cell currents are recorded using the patch-clamp technique. Cells are held at a negative membrane potential (e.g., -100 mV).

  • Drug Application: Acetylcholine (ACh) or ABT-089 at various concentrations is rapidly applied to the cell.

  • Data Acquisition: The resulting inward currents are measured.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and maximal efficacy relative to a full agonist like ACh.[11]

In Vivo Pharmacology

The cognitive-enhancing properties of ABT-089 have been demonstrated in various animal models of learning and memory.

Animal Models of Cognition

The Morris water maze is a widely used task to assess spatial learning and memory in rodents. The task requires the animal to find a hidden platform in a pool of opaque water, using distal visual cues for navigation.

Table 3: Efficacy of ABT-089 in the Morris Water Maze

Animal ModelTreatment ParadigmKey FindingsReference
Septal-lesioned ratsContinuous infusion (1.3 µmol/kg/day)Robust improvement in spatial discrimination (45% error reduction)[12]
Aged ratsContinuous infusionEnhanced spatial learning in the standard maze[12]

The DMTS task is used to evaluate short-term memory and attention in non-human primates. The animal is presented with a sample stimulus, and after a delay, must choose the matching stimulus from a set of options.

Table 4: Efficacy of ABT-089 in the Delayed Matching-to-Sample Task

| Animal Model | Key Findings | Reference | | :--- | :--- | | Mature adult monkeys | Modest improvement in performance |[12] | | Aged monkeys | More robust improvement, especially at longer delay intervals |[12] |

Experimental Protocols
  • Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface.[13][14]

  • Acquisition Phase: Rodents are given multiple trials per day for several days to learn the location of the hidden platform. The starting position is varied for each trial.[15]

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.

  • Drug Administration: ABT-089 or vehicle is administered before or during the training period.

Morris_Water_Maze_Workflow Acquisition Acquisition Trials (Hidden Platform) Probe Probe Trial (Platform Removed) Acquisition->Probe Analysis Data Analysis (Escape Latency, Path Length, Time in Target Quadrant) Probe->Analysis

Workflow for the Morris Water Maze experiment.
  • Apparatus: A computer-controlled touch screen is used to present visual stimuli to the monkey.

  • Trial Structure:

    • A sample stimulus is presented.

    • A delay period of varying length follows.

    • A choice phase is initiated where the sample stimulus and one or more distractor stimuli are presented.

  • Response: The monkey is required to touch the stimulus that matches the sample to receive a reward.

  • Drug Administration: ABT-089 or vehicle is administered prior to the testing session.

Safety and Tolerability

Preclinical studies have indicated that ABT-089 has a favorable safety and tolerability profile.[4][5] It shows a reduced propensity to induce adverse effects commonly associated with nicotinic agonists, such as ataxia, hypothermia, seizures, and cardiovascular or gastrointestinal side effects.[5] This improved safety profile is attributed to its partial agonist activity and selectivity for specific nAChR subtypes.[4] Clinical trials in adults with ADHD have also shown that ABT-089 is generally well-tolerated.[16][17]

Conclusion

The preclinical data for ABT-089 strongly support its potential as a cognitive-enhancing agent. Its selective partial agonism at α4β2* nAChRs provides a mechanism for modulating cholinergic neurotransmission in a manner that improves cognitive function in animal models while minimizing the adverse effects associated with less selective, full nicotinic agonists. The in vitro and in vivo data presented in this guide provide a solid foundation for the continued investigation of ABT-089 and similar compounds for the treatment of cognitive deficits in various neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Investigation of Leukotriene Synthesis Inhibitors for Asthma Research: A Contextual Framework for ABT-080

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature, clinical trial data, and detailed experimental protocols for the compound designated as ABT-080 in the context of asthma research are scarce. This guide, therefore, provides a comprehensive overview of its putative therapeutic class—leukotriene synthesis inhibitors—to offer a relevant framework for researchers, scientists, and drug development professionals. The experimental protocols and visualizations presented are conceptual and based on established methodologies for evaluating this class of compounds.

Introduction: The Role of Leukotrienes in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway edema, and mucus hypersecretion. Among the key inflammatory mediators implicated in the pathophysiology of asthma are the leukotrienes.[1] These are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[2][3] The leukotrienes are categorized into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[1]

In asthma, CysLTs are particularly important as they mediate bronchoconstriction, increase vascular permeability leading to airway edema, and stimulate mucus secretion.[2] They are key contributors to the symptoms of wheezing, coughing, and shortness of breath.[4] Consequently, targeting the leukotriene pathway has been a significant therapeutic strategy in asthma management. This can be achieved either by blocking the CysLT1 receptor or by inhibiting the synthesis of all leukotrienes.[5][6] this compound is identified as a leukotriene synthesis inhibitor, placing it in the latter category.

Mechanism of Action: Leukotriene Synthesis Inhibition

Leukotriene synthesis inhibitors act by targeting key enzymes in the 5-lipoxygenase pathway.[4] The primary target is the 5-lipoxygenase (5-LO) enzyme itself, which is responsible for the initial conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.[7] By inhibiting 5-LO, these compounds prevent the production of both LTB4 and the CysLTs, thereby blocking their pro-inflammatory and bronchoconstrictive effects.[5]

Below is a diagram illustrating the leukotriene synthesis pathway and the point of intervention for a leukotriene synthesis inhibitor.

Leukotriene_Pathway Leukotriene Synthesis Signaling Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., allergens) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Five_HPETE 5-HPETE Five_LO->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4_Synthase LTA4 Hydrolase LTA4->LTB4_Synthase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTB4_Synthase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (CysLTs) Inhibitor Leukotriene Synthesis Inhibitor (e.g., this compound) Inhibitor->Five_LO Inhibition

Caption: Leukotriene Synthesis Signaling Pathway.

Conceptual Experimental Protocol for Preclinical Evaluation

The following is a detailed, albeit conceptual, protocol for the in vivo evaluation of a hypothetical leukotriene synthesis inhibitor in a murine model of allergic asthma.

Objective: To assess the efficacy of a test compound (e.g., a leukotriene synthesis inhibitor) in reducing airway inflammation and hyperresponsiveness in an ovalbumin (OVA)-induced mouse model of allergic asthma.

Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used as they are known to develop a robust Th2-biased immune response.[8]

Experimental Design:

  • Group 1: Negative Control (Sham-sensitized and challenged with PBS)

  • Group 2: Positive Control (OVA-sensitized and challenged, vehicle-treated)

  • Group 3: Test Compound (OVA-sensitized and challenged, treated with the leukotriene synthesis inhibitor)

  • Group 4: Reference Compound (OVA-sensitized and challenged, treated with a known anti-asthmatic drug, e.g., dexamethasone)

Detailed Methodology:

  • Sensitization:

    • On days 0 and 14, mice in Groups 2, 3, and 4 are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

    • Mice in Group 1 receive i.p. injections of saline with aluminum hydroxide only.

  • Aerosol Challenge:

    • From days 21 to 23, mice in Groups 2, 3, and 4 are challenged with an aerosol of 1% OVA in saline for 30 minutes daily.

    • Group 1 mice are challenged with a saline aerosol.

  • Treatment:

    • The test compound (Group 3) and reference compound (Group 4) are administered (e.g., orally or i.p.) one hour before each OVA challenge.

    • The vehicle is administered to Groups 1 and 2 on the same schedule.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using invasive plethysmography (e.g., FlexiVent).

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with PBS to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

    • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.

    • Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Gene Expression: RNA is extracted from lung tissue to quantify the expression of inflammatory genes by RT-qPCR.

Experimental_Workflow Conceptual Preclinical Experimental Workflow cluster_endpoints start Start sensitization Sensitization (Days 0 & 14) OVA/Alum i.p. start->sensitization challenge Aerosol Challenge (Days 21-23) 1% OVA sensitization->challenge treatment Treatment (1 hr before each challenge) challenge->treatment Pre-treatment endpoints Endpoint Analysis (Day 24 or 25) treatment->endpoints ahr Airway Hyperresponsiveness (AHR) Measurement endpoints->ahr Assess Function bal Bronchoalveolar Lavage (BAL) endpoints->bal Assess Inflammation histology Lung Histology endpoints->histology Assess Pathology

Caption: Conceptual Preclinical Experimental Workflow.

Data Presentation

While quantitative data for this compound is not available, the results from the conceptual experiment described above would typically be summarized in tables for clear comparison between the different treatment groups.

Table 1: Conceptual - Effect of a Leukotriene Synthesis Inhibitor on Inflammatory Cell Infiltration in BALF

GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Negative Control 1.2 ± 0.30.1 ± 0.050.5 ± 0.20.2 ± 0.11.0 ± 0.2
Positive Control 8.5 ± 1.24.5 ± 0.81.5 ± 0.41.0 ± 0.31.5 ± 0.3
Test Compound 4.2 ± 0.71.8 ± 0.50.8 ± 0.30.5 ± 0.21.2 ± 0.2
Reference Drug 3.5 ± 0.61.2 ± 0.40.6 ± 0.20.4 ± 0.11.1 ± 0.2
*Data are presented as mean ± SEM. p < 0.05 compared to the Positive Control group.

Table 2: Conceptual - Effect of a Leukotriene Synthesis Inhibitor on Th2 Cytokine Levels in BALF (pg/mL)

GroupIL-4IL-5IL-13
Negative Control 10 ± 215 ± 420 ± 5
Positive Control 80 ± 15120 ± 20150 ± 25
Test Compound 40 ± 860 ± 1275 ± 15
Reference Drug 30 ± 645 ± 1060 ± 10
*Data are presented as mean ± SEM. p < 0.05 compared to the Positive Control group.

Conclusion

Targeting the synthesis of leukotrienes is a validated and effective strategy for the management of asthma. Compounds that inhibit the 5-lipoxygenase pathway have the potential to alleviate key features of the disease, including bronchoconstriction and airway inflammation. While specific data on this compound remains elusive in the public domain, the conceptual framework provided in this guide offers a comprehensive overview of the rationale and methodologies for evaluating such a compound in a preclinical setting. Further research and publication of data are necessary to fully characterize the potential of this compound as a therapeutic agent for asthma.

References

An In-depth Technical Guide on ABT-080 and Inflammatory Conditions: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals: This document serves to address the inquiry regarding the compound ABT-080 in the context of inflammatory conditions. Following a comprehensive review of publicly available scientific literature, clinical trial databases, and historical pharmaceutical pipelines, it must be concluded that there is a significant lack of substantive data on a compound designated this compound for the treatment of inflammatory diseases.

Our investigation indicates that "this compound" is not a widely recognized or publicly detailed therapeutic candidate from Abbott Laboratories or its subsequent biopharmaceutical spin-off, AbbVie, for inflammatory conditions. The search for this compound has yielded minimal and, at times, conflicting information, precluding the creation of an in-depth technical guide as requested.

One isolated commercial listing identifies a substance named this compound, described as a leukotriene synthesis inhibitor potentially for asthma research.[1] However, this information is not substantiated by publications in peer-reviewed journals, presentations at scientific conferences, or listings in clinical trial registries. Without such corroborating data, the mechanism of action, experimental validation, and potential therapeutic applications of this specific compound in inflammatory conditions remain speculative.

The development of therapeutics for inflammatory and autoimmune diseases has been a cornerstone of Abbott and AbbVie's research, leading to blockbuster drugs such as HUMIRA (adalimumab), a TNF-alpha inhibitor.[2] The company has a rich history of investigating various mechanisms to combat inflammation.[3][4][5] This includes research into Nerve Growth Factor (NGF) inhibitors for chronic pain associated with inflammation and collaborations on antioxidant inflammation modulators.[5][6] However, within the extensive public record of their research and development activities, this compound does not feature as a significant development candidate for inflammatory diseases.

Given the absence of verifiable data, it is not possible to fulfill the core requirements of providing structured quantitative data tables, detailed experimental protocols, or visualized signaling pathways and workflows related to this compound and its role in inflammatory conditions.

We recommend that researchers interested in the field of anti-inflammatory drug development consult the extensive literature on well-characterized molecules and pathways. For those specifically interested in the historical and current pipeline of Abbott and AbbVie, a review of their official publications and investor relations materials would be the most accurate source of information.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of ABT-080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-080 is a novel neuronal nicotinic acetylcholine receptor (nAChR) ligand with a unique pharmacological profile. It exhibits partial agonist activity at α4β2* nAChRs and also interacts with α6β2* nAChRs, while showing minimal activity at other nAChR subtypes such as α3β4 and α7. This profile suggests potential therapeutic applications in cognitive disorders. These application notes provide detailed protocols for the essential in vitro assays used to characterize the binding, functional activity, and neurochemical effects of this compound.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the in vitro pharmacological data for this compound at various nAChR subtypes. This data is crucial for understanding its selectivity and potency.

nAChR SubtypeAssay TypeParameterValueReference Compound
α4β2 Radioligand BindingKᵢ (nM)17Nicotine
Functional AssayEfficacy (%)7-23 (relative to Nicotine)Nicotine
α6β2 Functional AssayEC₅₀ (µM)0.11 (high sensitivity)Nicotine
28 (low sensitivity)
Efficacy (%)36 (high sensitivity)Nicotine
98 (low sensitivity)
α3β4 *Functional AssayAgonist/Antagonist ActivityNo significant activity at ≤ 300 µMNicotine
α7 Functional AssayAgonist/Antagonist ActivityNo significant activityNicotine
Dopamine Release Neurotransmitter ReleaseEfficacy (%)57 (relative to Nicotine)Nicotine

Note: The asterisk () indicates that the receptor is of native composition in brain tissue, which may include other subunits.*

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay for α4β2* nAChRs

This protocol determines the binding affinity (Kᵢ) of this compound for the α4β2* nAChR subtype using competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Cytisine

  • Tissue Source: Rat or mouse brain tissue enriched in α4β2* nAChRs (e.g., thalamus or cortex)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound

  • Non-specific Binding Control: Nicotine (100 µM)

  • Glass fiber filters (GF/C)

  • Scintillation vials and cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • A fixed concentration of [³H]Cytisine (typically at its Kd value).

      • Increasing concentrations of this compound or vehicle.

      • For non-specific binding wells, add 100 µM Nicotine.

    • Add the prepared brain membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Assay in HEK293 Cells Expressing α4β2 nAChRs

This assay measures the ability of this compound to act as an agonist or antagonist at α4β2 nAChRs by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test Compound: this compound.

  • Reference Agonist: Nicotine.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).

Procedure:

  • Cell Culture:

    • Plate the HEK293-α4β2 cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Functional Assay:

    • Place the plate in the fluorescence microplate reader.

    • For Agonist Mode:

      • Establish a baseline fluorescence reading.

      • Add increasing concentrations of this compound to the wells.

      • Record the change in fluorescence over time.

    • For Antagonist Mode:

      • Pre-incubate the cells with increasing concentrations of this compound.

      • Establish a baseline fluorescence reading.

      • Add a fixed concentration of a reference agonist (e.g., Nicotine at its EC₈₀).

      • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline.

    • For Agonist Mode: Plot ΔF against the log concentration of this compound to determine the EC₅₀ and Emax values.

    • For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀ value.

[³H]-Dopamine Release Assay from Striatal Slices

This assay assesses the functional consequence of nAChR activation by measuring the release of the neurotransmitter dopamine from brain tissue.

Materials:

  • Radiolabel: [³H]-Dopamine.

  • Tissue Source: Rat or mouse striatal slices.

  • Krebs-Ringer Bicarbonate Buffer (KRB): Containing glucose and saturated with 95% O₂/5% CO₂.

  • Test Compound: this compound.

  • Reference Agonist: Nicotine.

  • Stimulation Buffer: KRB with an elevated concentration of K⁺ (e.g., 15 mM).

  • Scintillation vials and cocktail.

  • Perfusion system or static incubation setup.

Procedure:

  • Slice Preparation:

    • Rapidly dissect the striata from the brain in ice-cold KRB.

    • Prepare 300-400 µm thick slices using a tissue chopper or vibratome.

    • Allow the slices to recover in oxygenated KRB at 37°C for 30 minutes.

  • Loading with [³H]-Dopamine:

    • Incubate the slices with [³H]-Dopamine in KRB for 30 minutes at 37°C.

    • Wash the slices with fresh KRB to remove excess radiolabel.

  • Dopamine Release:

    • Transfer the slices to individual chambers of a perfusion system or to separate tubes for static incubation.

    • Collect baseline fractions of the buffer.

    • Expose the slices to this compound or Nicotine in KRB and collect fractions.

    • At the end of the experiment, lyse the slices to determine the total remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction and in the slice lysate using a scintillation counter.

    • Express the amount of [³H]-Dopamine released in each fraction as a percentage of the total radioactivity in the slice at the time of collection.

    • Calculate the net release stimulated by this compound by subtracting the basal release.

    • Determine the EC₅₀ and Emax for this compound-stimulated dopamine release.

Visualizations

nAChR Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR (α4β2 / α6β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Allows Depolarization Membrane Depolarization nAChR->Depolarization Causes ABT080 This compound ABT080->nAChR Binds to Ca_release Ca²⁺ Release from Intracellular Stores Ca_influx->Ca_release Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades Dopamine_Release Dopamine Release Ca_influx->Dopamine_Release Triggers VDCC VDCC Activation Depolarization->VDCC VDCC->Ca_influx Signaling_Cascades->Dopamine_Release Modulates

Caption: Simplified signaling pathway of this compound at nAChRs.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Brain Tissue Homogenization Membrane_Isolation Membrane Isolation Tissue_Prep->Membrane_Isolation Incubation Incubation with [³H]Cytisine & this compound Membrane_Isolation->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Data_Analysis

Caption: Workflow for the nAChR radioligand binding assay.

Logical Relationship of In Vitro Assays

Assay_Relationship Binding Receptor Binding (Affinity - Kᵢ) Functional Functional Assays (Potency - EC₅₀, Efficacy) Binding->Functional Informs Neurochemical Neurotransmitter Release (Functional Output) Functional->Neurochemical Predicts

Caption: Logical flow from receptor binding to functional output.

Application Notes and Protocols for VML-530 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for illustrative purposes only. VML-530 is a hypothetical compound, and the data, protocols, and pathways described below are representative examples based on common practices in drug discovery and cell biology.

Introduction

VML-530 is a novel, potent, and selective small molecule inhibitor of the hypothetical Serine/Threonine Kinase-X (STK-X), a key enzyme implicated in the proliferation and survival of various cancer cell lines. Overexpression and constitutive activation of STK-X are associated with tumorigenesis and resistance to standard therapies. VML-530 is currently under investigation as a potential therapeutic agent for the treatment of solid tumors.

These application notes provide detailed protocols for cell-based assays to characterize the activity of VML-530 in vitro. The described assays are designed to assess its effects on cell proliferation, apoptosis, and target engagement within relevant cancer cell models. The successful implementation of these assays can provide crucial insights into the drug's mechanism of action and efficacy.[1][2]

Mechanism of Action

VML-530 selectively binds to the ATP-binding pocket of STK-X, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells with an overactive STK-X pathway.

VML530_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 STK-X Pathway cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds STK-X STK-X Receptor->STK-X Activates Downstream_Effector Downstream Effector STK-X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Survival Cell Survival Downstream_Effector->Survival VML-530 VML-530 VML-530->STK-X Inhibits

Figure 1: Hypothetical VML-530 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of VML-530 across various cancer cell lines.

Table 1: Anti-proliferative Activity of VML-530

Cell LineCancer TypeSTK-X ExpressionIC50 (nM)
HCC-1954Breast CancerHigh15.2
A549Lung CancerHigh25.8
HT-29Colon CancerModerate150.4
MCF-7Breast CancerLow> 10,000

Table 2: Induction of Apoptosis by VML-530 in HCC-1954 Cells

VML-530 Concentration (nM)% Apoptotic Cells (Annexin V+)
0 (Vehicle)5.2
1025.6
5068.3
10085.1

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][3]

Materials:

  • Cancer cell lines (e.g., HCC-1954, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • VML-530 stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of VML-530 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the VML-530 dilutions. Include a vehicle control (DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with VML-530 dilutions B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the cell proliferation assay.
Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with VML-530 using flow cytometry.[1]

Materials:

  • HCC-1954 cells

  • Complete growth medium

  • VML-530 stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCC-1954 cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Treat cells with various concentrations of VML-530 (e.g., 0, 10, 50, 100 nM) for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Phospho-STK-X Downstream Target

This protocol is for detecting the phosphorylation status of a known downstream effector of STK-X to confirm target engagement.

Materials:

  • HCC-1954 cells

  • VML-530 stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-Downstream Effector, anti-total-Downstream Effector, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HCC-1954 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with VML-530 at various concentrations for 2 hours.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Logical_Relationship A VML-530 Treatment B Inhibition of STK-X Activity A->B C Decreased Phosphorylation of Downstream Effector B->C D Cell Cycle Arrest & Induction of Apoptosis C->D E Reduced Cell Proliferation D->E

Figure 3: Logical relationship of VML-530's mechanism.

References

Application Notes and Protocols for the Use of Anti-IL-5 Monoclonal Antibody in a Murine Model of Eosinophilic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eosinophilic asthma is a phenotype of severe asthma characterized by a high number of eosinophils in the airways and blood. Interleukin-5 (IL-5) is a key cytokine responsible for the differentiation, recruitment, activation, and survival of eosinophils.[1][2] Consequently, targeting IL-5 with monoclonal antibodies represents a promising therapeutic strategy. This document provides detailed protocols for evaluating the efficacy of a humanized anti-IL-5 monoclonal antibody, such as mepolizumab, in a preclinical ovalbumin (OVA)-induced murine model of allergic asthma. While the user initially inquired about "ABT-080," no public domain information is available for this compound. Therefore, we have substituted it with a well-characterized anti-IL-5 agent to provide a relevant and practical guide for researchers.

Mepolizumab is a humanized IgG1 kappa monoclonal antibody that specifically binds to IL-5, preventing it from interacting with its receptor on the eosinophil surface.[3] This inhibition of IL-5 signaling leads to a reduction in eosinophil production and survival, thereby decreasing eosinophilic inflammation.[3]

IL-5 Signaling Pathway in Eosinophils

The binding of IL-5 to the α-subunit of its receptor (IL-5Rα) on eosinophils initiates the recruitment of the common β-subunit (βc), leading to the formation of a high-affinity receptor complex. This event triggers the activation of several intracellular signaling cascades, including the JAK-STAT, Ras-MAPK, and PI3K pathways, which are crucial for eosinophil maturation, survival, and activation.[1][3]

IL5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes IL5 IL-5 IL5Ra IL-5Rα IL5->IL5Ra Binds betac βc JAK2 JAK2 IL5Ra->JAK2 Activates Ras Ras IL5Ra->Ras PI3K PI3K IL5Ra->PI3K betac->JAK2 Activates betac->Ras betac->PI3K STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Transcription Gene Transcription pSTAT5->Transcription Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Transcription Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Survival Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Activation Activation Transcription->Activation experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day7 Day 7: Booster (i.p. OVA/Alum) Day0->Day7 Treatment Anti-IL-5 mAb Treatment (e.g., i.p. before challenges) Day7->Treatment Day14 Day 14: OVA Challenge (i.n. or aerosol) Day15 Day 15: OVA Challenge Day14->Day15 Day16 Day 16: OVA Challenge Day15->Day16 Day18 Day 18: Endpoint Analysis Day16->Day18 Treatment->Day14 AHR Airway Hyperresponsiveness (AHR) Measurement Day18->AHR BAL Bronchoalveolar Lavage (BAL) - Cell Differentials - Cytokine Analysis Day18->BAL Histo Lung Histology - Inflammation Scoring - Mucus Production Day18->Histo

References

ABT-080 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ABT-080, a selective neuronal nicotinic receptor (NNR) modulator, for in vivo research applications. The following sections detail its mechanism of action, summarize available dosage information from preclinical studies, and provide established protocols for evaluating its efficacy in rodent models of cognitive function.

Mechanism of Action

This compound is a partial agonist with high affinity for the α4β2* and α6β2* subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Ca2+, into the neuron. This increase in intracellular calcium is a critical second messenger that triggers downstream signaling cascades associated with neuroprotection and cognitive enhancement. One of the key pathways implicated in the effects of nAChR agonists is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activation of this pathway is known to promote cell survival and neuronal plasticity. A downstream effector of this pathway is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, regulates the expression of genes involved in synaptic plasticity, learning, and memory.

Quantitative Data Summary

While specific in vivo dosage data for this compound is limited in publicly available literature, information from closely related compounds and preclinical studies with other nAChR agonists provides a valuable starting point for dose-ranging studies. The following table summarizes dosage information for ABT-089, a compound structurally and functionally similar to this compound, which has been evaluated for its effects on nicotine-seeking behavior in rats.

CompoundAnimal ModelApplicationDoses AdministeredRoute of AdministrationObserved Effect
ABT-089RatAttenuation of Nicotine-Seeking Behavior0.12, 1.2, 12.0 mg/kgNot SpecifiedDose-dependent attenuation of nicotine reinstatement

Note: This data should be used as a reference for designing initial dose-finding studies for this compound. Optimal dosage will vary depending on the animal model, the specific research question, and the desired therapeutic effect.

Experimental Protocols

Detailed methodologies for two key behavioral assays used to assess the cognitive-enhancing effects of compounds like this compound are provided below.

Novel Object Recognition (NOR) Test

This task assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

Materials:

  • Open field arena (e.g., 50 x 50 x 50 cm for mice)

  • Two sets of identical objects (e.g., plastic toys, metal objects), ensuring they are heavy enough not to be displaced by the animals and have no innate rewarding or aversive properties.

  • Video recording and analysis software

  • This compound solution and vehicle control

Procedure:

  • Habituation (Day 1):

    • Individually place each animal in the empty open field arena and allow it to explore freely for 5-10 minutes. This helps to reduce anxiety and familiarize the animal with the testing environment.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle control at the predetermined dose and time point before the training session.

    • Place two identical objects (A and A) in the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (≤ 2 cm) and actively investigating it (e.g., sniffing, touching).

  • Testing (Day 2 or 3):

    • After a retention interval (e.g., 1 hour, 24 hours), replace one of the familiar objects with a novel object (A and B).

    • Place the animal back in the arena and record its exploration of both the familiar and the novel object for a set period (e.g., 5 minutes).

    • The time spent exploring each object is measured.

Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

This task is a widely used method to assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (e.g., 120-150 cm in diameter for rats) filled with water made opaque with non-toxic paint or powdered milk.

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Video tracking system.

  • This compound solution and vehicle control.

Procedure:

  • Acquisition Phase (Days 1-4):

    • Administer this compound or vehicle control at the predetermined dose and time point before each day's trials.

    • The escape platform is hidden in one quadrant of the pool, just below the water surface.

    • Each day, each animal undergoes a series of trials (e.g., 4 trials) starting from different quadrants of the pool.

    • The animal is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.

    • The time to reach the platform (escape latency) and the path length are recorded.

  • Probe Trial (Day 5):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Analysis:

  • During the acquisition phase, a decrease in escape latency and path length across days indicates learning.

  • In the probe trial, a significant preference for the target quadrant (spending more time there than in other quadrants) indicates good spatial memory.

Visualizations

Signaling Pathway of this compound

ABT_080_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound nAChR α4β2/α6β2 nAChR This compound->nAChR Binds to Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Activates PI3K PI3K Ca2_influx->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) pCREB->Gene_Expression Promotes

Caption: this compound signaling cascade.

Experimental Workflow for In Vivo Cognitive Testing

Cognitive_Testing_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Mouse, Rat) Drug_Admin This compound or Vehicle Administration Animal_Model->Drug_Admin NOR Novel Object Recognition Test Drug_Admin->NOR MWM Morris Water Maze Test Drug_Admin->MWM Data_Collection Data Collection (e.g., Time, Distance) NOR->Data_Collection MWM->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results (Cognitive Enhancement) Statistical_Analysis->Results

Caption: In vivo cognitive testing workflow.

Application Notes and Protocols for Solubilizing ABT-080 for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available information on the physicochemical properties and specific solubilization protocols for ABT-080 is limited. The following application notes and protocols are based on established methods for structurally similar compounds, such as Bcl-2 family inhibitors (e.g., ABT-737), and serve as a comprehensive guide for developing a solubilization strategy for this compound. Researchers should perform small-scale solubility tests to confirm the optimal conditions for their specific experimental needs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for developing an effective solubilization strategy. While specific data for this compound is not widely published, key parameters to consider for similar compounds include their molecular weight, pKa, and LogP, which influence their solubility in aqueous and organic solvents. For the purposes of this guide, we will reference data from related compounds to illustrate the formulation process.

Solubility Data

The following table summarizes the solubility of a proxy compound, ABT-737, in various solvents and formulations commonly used in preclinical research. These can be used as a starting point for solubilizing this compound.

Solvent/FormulationConcentrationIntended UseNotes
Dimethyl Sulfoxide (DMSO)~100 mg/mL (~122.9 mM)In Vitro StockPrepare fresh stock solutions. Store at -80°C for long-term use.[1]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline2.5 mg/mL (3.07 mM)In Vivo (Suspension)Add co-solvents sequentially. Sonication may be required to achieve a uniform suspension.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mL (3.07 mM)In Vivo (Suspension)Ultrasonication may be necessary. SBE-β-CD can improve solubility and stability.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (3.07 mM)In Vivo (Clear Solution)A clear solution is formed.[1]

Experimental Protocols

3.1. Preparation of Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but check for compound stability at elevated temperatures.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.[2]

3.2. Preparation of Formulation for In Vivo Administration

This protocol provides a method for preparing a formulation suitable for oral gavage or injection in animal models. The following is an example using a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • To prepare 1 mL of a 2.5 mg/mL final formulation, start with 100 µL of a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300 to the DMSO stock solution.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween® 80 to the mixture and vortex again until a homogenous solution is formed.[1]

  • Add 450 µL of sterile saline to the mixture.

  • Vortex the final solution thoroughly. If a suspension is formed, sonicate briefly to ensure uniformity before administration.[1]

  • Prepare the formulation fresh before each use.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for solubilizing a poorly soluble compound like this compound for experimental use.

G cluster_0 Preparation cluster_1 In Vitro Protocol cluster_2 In Vivo Protocol weigh Weigh Compound choose_use Select Experimental Use weigh->choose_use invitro_solvent Add DMSO choose_use->invitro_solvent In Vitro invivo_solvent Prepare Co-solvent Vehicle (e.g., DMSO, PEG300, Tween80) choose_use->invivo_solvent In Vivo vortex_invitro Vortex to Dissolve invitro_solvent->vortex_invitro aliquot Aliquot for Storage vortex_invitro->aliquot store_invitro Store at -80°C aliquot->store_invitro mix_components Mix Compound with Vehicle invivo_solvent->mix_components add_saline Add Saline mix_components->add_saline vortex_invivo Vortex/Sonicate add_saline->vortex_invivo administer Administer Immediately vortex_invivo->administer

Caption: Workflow for solubilizing this compound.

Relevant Signaling Pathway: Intrinsic Apoptosis

As many "ABT-" series compounds are inhibitors of Bcl-2 family proteins, understanding their role in the intrinsic apoptosis pathway is critical. The following diagram illustrates a simplified version of this pathway.

G cluster_0 Apoptotic Stimuli (e.g., DNA Damage) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade stimuli Cellular Stress bax_bak Bax/Bak (Pro-apoptotic) stimuli->bax_bak bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) stimuli->bcl2 mito Mitochondrion bax_bak->mito Forms Pore bcl2->bax_bak Inhibits abt_compound ABT Compound (Inhibitor) abt_compound->bcl2 Inhibits cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Administration Routes of Cognitive Enhancers in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the administration of cognitive-enhancing compounds, exemplified by the nicotinic receptor agonist ABT-080, in mouse models. Due to the limited publicly available pharmacokinetic data for this compound, this document serves as a general guide, presenting established methodologies for various administration routes and a template for data presentation. The protocols for oral (p.o.), subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.) administration are outlined to ensure reproducibility and accuracy in preclinical research. Furthermore, a template for summarizing key pharmacokinetic parameters is provided to facilitate the comparison of different delivery methods.

Introduction

The evaluation of novel cognitive enhancers requires robust and reproducible preclinical studies in animal models. The choice of administration route is a critical factor that significantly influences the pharmacokinetic and pharmacodynamic profile of a compound. This document details standardized procedures for four common administration routes in mice: oral gavage, subcutaneous injection, intraperitoneal injection, and intravenous injection. These protocols are designed to be broadly applicable for small molecule drug discovery and development.

Comparative Pharmacokinetic Data (Template)

A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic profile following administration via different routes. This allows for the determination of key parameters such as bioavailability and exposure. As specific data for this compound is not publicly available, the following table serves as a template to illustrate how such data should be presented.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral (p.o.) 10[Insert Data][Insert Data][Insert Data][Insert Data]
Subcutaneous (s.c.) 5[Insert Data][Insert Data][Insert Data][Insert-Data]
Intraperitoneal (i.p.) 5[Insert Data][Insert Data][Insert Data][Insert Data]
Intravenous (i.v.) 1[Insert Data][Insert Data][Insert Data]100 (by definition)

Table 1: Template for Summarizing Pharmacokinetic Parameters. This table is intended to be a template for the presentation of pharmacokinetic data for a novel cognitive enhancer following administration by different routes in mice. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following are detailed protocols for the administration of a test compound to mice via four common routes. Adherence to these protocols is crucial for obtaining reliable and comparable data. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (p.o.)

Oral gavage is a common method for direct and precise oral administration of a liquid formulation.[1][2][3][4][5]

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., water, saline, 0.5% methylcellulose).

  • Mouse gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip).[5]

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[1]

  • Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.[2]

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and extend the neck.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the stomach (at the predetermined depth), slowly administer the compound.

  • Gently remove the needle in the same direction it was inserted.

  • Monitor the animal for any signs of distress post-administration.

Subcutaneous (s.c.) Injection

Subcutaneous injection is used for the sustained release of substances.[6][7][8][9]

Materials:

  • Test compound in a sterile, isotonic solution.

  • Sterile syringes (0.5-1 mL) with 25-27 gauge needles.[6]

  • 70% ethanol swabs.

  • Animal scale.

Procedure:

  • Weigh the mouse to calculate the appropriate injection volume (typically 5-10 mL/kg).[6]

  • Restrain the mouse and create a "tent" of loose skin over the back, between the shoulder blades.[10]

  • Wipe the injection site with a 70% ethanol swab.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.[8]

  • Inject the solution slowly to form a small bleb under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Observe the animal for any local reactions.

Intraperitoneal (i.p.) Injection

Intraperitoneal injections allow for rapid absorption of the test compound.[11][12][13][14][15]

Materials:

  • Test compound in a sterile, non-irritating solution.

  • Sterile syringes (0.5-1 mL) with 25-27 gauge needles.[11]

  • 70% ethanol swabs.

  • Animal scale.

Procedure:

  • Weigh the mouse to determine the correct injection volume (up to 10 mL/kg).[11]

  • Restrain the mouse in dorsal recumbency with its head tilted slightly downwards.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][13][14]

  • Cleanse the area with a 70% ethanol swab.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[13]

  • Aspirate to check for the accidental puncture of an organ or blood vessel (the presence of yellow fluid indicates the bladder, or greenish-brown fluid indicates the intestine).

  • If the aspiration is clear, inject the substance smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of discomfort.

Intravenous (i.v.) Injection (Tail Vein)

Intravenous injection provides immediate and complete bioavailability of the test compound.[16][17][18][19]

Materials:

  • Test compound in a sterile, particle-free solution.

  • Sterile syringes (0.5-1 mL) with 27-30 gauge needles.[16]

  • A mouse restrainer.

  • A heat source (e.g., heat lamp) to induce vasodilation.

  • 70% ethanol swabs.

  • Animal scale.

Procedure:

  • Weigh the mouse to calculate the injection volume (typically 5 mL/kg for a bolus).[16]

  • Place the mouse in a restrainer, allowing the tail to be accessible.

  • Warm the tail using a heat lamp to dilate the lateral tail veins. Be careful not to overheat the animal.[17]

  • Wipe the tail with a 70% ethanol swab.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.

  • A successful insertion may result in a small flash of blood in the needle hub.

  • Slowly inject the solution. There should be no resistance, and the vein should blanch. If a bleb forms, the injection is subcutaneous, and the procedure should be stopped.[16]

  • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow and Signaling Pathways

To ensure a systematic approach to pharmacokinetic studies, a well-defined workflow is essential. The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic profile of a compound in mice.

Pharmacokinetic_Study_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A Compound Formulation (e.g., solution, suspension) C Dose Calculation (based on body weight) A->C B Animal Acclimatization (e.g., 1 week) B->C D Oral (p.o.) C->D E Subcutaneous (s.c.) C->E F Intraperitoneal (i.p.) C->F G Intravenous (i.v.) C->G H Serial Blood Sampling (e.g., tail vein, saphenous vein) D->H E->H F->H G->H I Plasma/Blood Processing H->I J Bioanalytical Method (e.g., LC-MS/MS) I->J K Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) J->K

References

Application Notes and Protocols for Studying Leukotriene B4 Synthesis Using Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The initial request specified "ABT-080" for studying leukotriene B4 (LTB4) synthesis. However, extensive searches did not yield any information on a compound with this designation being used for this purpose. Therefore, these application notes and protocols have been created for Zileuton , a well-characterized and widely used inhibitor of LTB4 synthesis, to fulfill the detailed requirements of the request.

Introduction to Leukotriene B4 Synthesis and its Inhibition

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in a wide range of inflammatory responses.[1][2][3] It is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and enhancing their effector functions.[4][5] The synthesis of LTB4 is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A4 (LTA4).[2][6] LTA4 is then subsequently converted to LTB4 by the enzyme LTA4 hydrolase.[6] Given its pro-inflammatory activities, the LTB4 synthesis pathway is a key target for the development of anti-inflammatory therapeutics.[7][8]

Zileuton is a specific and direct inhibitor of 5-lipoxygenase, the rate-limiting enzyme in the leukotriene biosynthetic pathway.[1][2] By inhibiting 5-LOX, Zileuton blocks the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3] This makes Zileuton an invaluable tool for studying the role of LTB4 and the 5-LOX pathway in various physiological and pathological processes.

Mechanism of Action of Zileuton

Zileuton ([N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea]) exerts its inhibitory effect on 5-lipoxygenase, thereby preventing the conversion of arachidonic acid to LTA4.[1][2] This action effectively halts the downstream synthesis of LTB4.[9] The inhibition of 5-LOX by Zileuton has been demonstrated to be reversible.[9] Its selectivity for 5-LOX is high, with little to no inhibition of other related enzymes like 12-lipoxygenase and cyclooxygenase at therapeutic concentrations.[9]

Quantitative Data: In Vitro and In Vivo Potency of Zileuton

The inhibitory activity of Zileuton on LTB4 and 5-HETE (another product of 5-LOX) synthesis has been quantified in various systems. The following table summarizes key potency data.

ParameterSystem/Assay ConditionValueReference
IC50 LTB4 Biosynthesis (Human PMNL)0.4 µM[9]
IC50 LTB4 Biosynthesis (Rat PMNL)0.4 µM[9]
IC50 LTB4 Biosynthesis (Human Whole Blood)0.9 µM[9]
IC50 5-HETE Synthesis (Rat Basophilic Leukemia Cell Supernatant)0.5 µM[9]
IC50 5-HETE Synthesis (Rat PMNL)0.3 µM[9]
IC50 Prostaglandin E2 Production (LPS-stimulated Macrophages)5.79 µM[10]
ED50 Ex Vivo LTB4 Biosynthesis Inhibition (Rat, oral admin.)2 mg/kg[9]
ED50 6-Sulfidopeptide LT Formation (Rat Peritoneal Cavity)3 mg/kg[9]
ED50 Arachidonic Acid-Induced Mouse Ear Edema31 mg/kg[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of LTB4 Production in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol describes a cell-based assay to determine the effect of Zileuton on LTB4 synthesis in isolated human PMNLs stimulated with a calcium ionophore.

Materials:

  • Zileuton

  • Human whole blood (from healthy volunteers)

  • Dextran T500

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • DMSO (vehicle for Zileuton)

  • LTB4 ELISA Kit

  • 96-well cell culture plates

  • Centrifuge, incubator, microplate reader

Methodology:

  • PMNL Isolation:

    • Isolate PMNLs from human whole blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.

    • Perform hypotonic lysis of any remaining red blood cells.

    • Wash the purified PMNLs with HBSS and resuspend to a final concentration of 1 x 10^7 cells/mL in HBSS.

    • Assess cell viability using Trypan Blue exclusion (should be >95%).

  • Cell Treatment:

    • Pre-incubate 100 µL of the PMNL suspension per well in a 96-well plate at 37°C for 15 minutes.

    • Prepare serial dilutions of Zileuton in DMSO and add to the wells (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

    • Incubate for an additional 15 minutes at 37°C.

  • Stimulation of LTB4 Synthesis:

    • Add Calcium Ionophore A23187 to a final concentration of 5 µM to each well to stimulate LTB4 production.

    • Incubate for 10 minutes at 37°C.

  • Termination and Sample Collection:

    • Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for LTB4 measurement.

  • LTB4 Quantification:

    • Measure the concentration of LTB4 in the cell supernatants using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 synthesis for each Zileuton concentration compared to the vehicle control.

    • Plot the percentage inhibition against the log of the Zileuton concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Free 5-Lipoxygenase Activity Assay

This protocol outlines a method to assess the direct inhibitory effect of Zileuton on 5-LOX enzyme activity using a cell lysate or purified enzyme.

Materials:

  • Zileuton

  • Source of 5-LOX (e.g., supernatant from sonicated rat basophilic leukemia cells, or recombinant human 5-LOX)

  • Arachidonic Acid (substrate)

  • Assay Buffer (e.g., Tris-HCl buffer containing ATP and CaCl2)

  • Lipoxygenase Activity Assay Kit (Fluorometric or Colorimetric)

  • 96-well microplate (black or clear, depending on the assay kit)

  • Microplate reader

Methodology:

  • Enzyme Preparation:

    • Prepare a 20,000 x g supernatant from a cellular source known to express 5-LOX (e.g., rat basophilic leukemia cells) or use a commercially available purified/recombinant 5-LOX enzyme.[9]

    • Determine the protein concentration of the enzyme preparation.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of Zileuton or vehicle control (DMSO) to the wells.

    • Add the 5-LOX enzyme preparation to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, arachidonic acid, to each well.

    • If using a commercial kit, add the substrate and probe mixture as per the manufacturer's instructions.[11]

  • Detection:

    • Measure the output (fluorescence or absorbance) over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a microplate reader. The signal is proportional to the 5-LOX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage inhibition of 5-LOX activity for each Zileuton concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Visualizations

LTB4_Synthesis_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 cPLA₂ LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 LOX5 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA4H LTA₄ Hydrolase Inflammation Inflammation (Chemotaxis, etc.) LTB4->Inflammation Zileuton Zileuton Zileuton->LOX5 Inhibits Experimental_Workflow start Isolate Human PMNLs from Whole Blood preincubate Pre-incubate PMNLs (1x10⁷ cells/mL) at 37°C start->preincubate add_inhibitor Add Zileuton (or Vehicle) Incubate for 15 min preincubate->add_inhibitor stimulate Stimulate with A23187 (5 µM) Incubate for 10 min add_inhibitor->stimulate stop_reaction Stop Reaction (Ice) Centrifuge to Pellet Cells stimulate->stop_reaction collect_supernatant Collect Supernatant stop_reaction->collect_supernatant measure_ltb4 Quantify LTB4 (ELISA) collect_supernatant->measure_ltb4 analyze Calculate % Inhibition and IC₅₀ Value measure_ltb4->analyze Logical_Relationship cluster_0 Preclinical Research cluster_1 Scientific Understanding cluster_2 Drug Development a Inhibit 5-LOX with Zileuton in Cellular/Animal Models b Measure Reduction in LTB4 Synthesis a->b c Observe Attenuation of Inflammatory Response (e.g., reduced cell migration) b->c d Establish Link Between 5-LOX/LTB4 Pathway and Disease Pathophysiology c->d Provides Evidence For e Validate 5-LOX as a Therapeutic Target d->e Leads To f Develop Novel 5-LOX Inhibitors for Inflammatory Diseases e->f Informs

References

Application Notes and Protocols for ABT-080 in Functional Respiratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-080 is a selective neuronal nicotinic acetylcholine receptor (NNR) agonist, with known cognitive-enhancing and neuroprotective properties.[1] While its primary therapeutic targets have been in the central nervous system, emerging research highlights the significant role of nicotinic acetylcholine receptors (nAChRs) in non-neuronal tissues, including the respiratory system. Various nAChR subunits, particularly the α7 subtype, are expressed in airway epithelial cells, smooth muscle cells, and immune cells, where they are implicated in the modulation of inflammation, mucociliary clearance, and airway remodeling.[2][3] The activation of the α7 nAChR is notably associated with an anti-inflammatory effect, suggesting a potential therapeutic application for α7 agonists in chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][4][5]

These application notes provide a hypothetical framework and detailed protocols for evaluating the potential anti-inflammatory and smooth muscle modulatory effects of this compound in two relevant ex vivo functional respiratory assays: Precision-Cut Lung Slices (PCLS) and an Airway Smooth Muscle Contraction Assay.

Signaling Pathway and Experimental Workflow

ABT_080_Signaling_Pathway

Caption: Hypothetical signaling pathway of this compound in the lung.

PCLS_Experimental_Workflow cluster_prep Tissue Preparation cluster_culture PCLS Culture & Treatment cluster_analysis Data Analysis LungHarvest Harvest Lungs AgaroseInflation Inflate with Low-Melt Agarose LungHarvest->AgaroseInflation Slicing Slice with Vibratome (250 µm) AgaroseInflation->Slicing Culture Culture PCLS in 24-well plates Slicing->Culture Preincubation Pre-incubate with this compound (0.1, 1, 10 µM) Culture->Preincubation Stimulation Stimulate with LPS (1 µg/mL) Preincubation->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant ELISA Measure TNF-α by ELISA Supernatant->ELISA Data Analyze & Compare Data ELISA->Data

Caption: Experimental workflow for the PCLS assay.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound in the described assays.

Table 1: Hypothetical Effect of this compound on LPS-Induced TNF-α Release in Human PCLS

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL) ± SEM% Inhibition of LPS Response
Vehicle Control-150 ± 25N/A
LPS (1 µg/mL)-2500 ± 2100%
This compound + LPS0.12150 ± 18015%
This compound + LPS1.01400 ± 15047%
This compound + LPS10.0950 ± 11066%

Table 2: Hypothetical Effect of this compound on Histamine-Induced Airway Smooth Muscle Cell Contraction

Treatment GroupConcentration (µM)% Gel Contraction ± SEM% Inhibition of Histamine Response
Vehicle Control-5 ± 1.2N/A
Histamine (10 µM)-45 ± 3.50%
This compound + Histamine1.042 ± 3.17.5%
This compound + Histamine10.038 ± 2.817.5%
This compound + Histamine100.035 ± 2.525.0%

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects of this compound in Precision-Cut Lung Slices (PCLS)

This protocol describes the use of human PCLS to assess the potential of this compound to inhibit inflammation induced by lipopolysaccharide (LPS).[1][6][7]

Materials:

  • Human lung tissue (obtained from a licensed tissue bank)

  • Low-melting-point agarose (1.5%)

  • DMEM/F12 medium

  • Antibiotic-Antimycotic solution

  • Vibrating microtome (Vibratome)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well tissue culture plates

  • Human TNF-α ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Methodology:

  • Tissue Preparation:

    • Cannulate the bronchus of the human lung lobe and gently inflate with pre-warmed (40°C) 1.5% low-melting-point agarose.[1]

    • Place the agarose-inflated lung on ice for 20-30 minutes to solidify the agarose.[8]

    • Using a vibrating microtome, cut uniform slices of 250 µm thickness.[8]

    • Place the freshly cut PCLS into cold DMEM/F12 medium.

  • PCLS Culture and Treatment:

    • Transfer individual PCLS into wells of a 24-well plate containing 1 mL of DMEM/F12 supplemented with antibiotics.

    • Incubate the slices at 37°C in a 5% CO₂ incubator. Allow the tissue to stabilize overnight.

    • The following day, replace the medium with fresh medium containing either vehicle or varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Pre-incubate with this compound for 1 hour.

    • Introduce the inflammatory stimulus by adding LPS to a final concentration of 1 µg/mL to the appropriate wells.

    • Incubate the PCLS for 24 hours.

  • Endpoint Measurement:

    • After the incubation period, carefully collect the culture supernatant from each well.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentration of the pro-inflammatory cytokine TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean TNF-α concentration for each treatment group.

    • Determine the percentage inhibition of the LPS-induced response for each concentration of this compound.

Protocol 2: Airway Smooth Muscle Contraction Assay

This protocol utilizes a collagen gel contraction assay with human bronchial smooth muscle cells (hBSMCs) to evaluate the direct effects of this compound on smooth muscle contractility.[9][10][11][12]

Materials:

  • Human Bronchial Smooth Muscle Cells (hBSMCs)

  • Cell culture medium (e.g., SmGM-2 Medium)

  • Type I Collagen solution

  • 24-well tissue culture plates

  • Histamine

  • This compound

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Cell Culture and Gel Preparation:

    • Culture hBSMCs according to the supplier's recommendations.

    • Prepare a cell-collagen suspension by mixing hBSMCs (e.g., at 4 x 10⁵ cells/mL) with a neutralized Type I collagen solution on ice.[12]

    • Pipette 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.

    • Allow the gels to polymerize by incubating at 37°C for 30-60 minutes.[12]

    • After polymerization, add 1 mL of culture medium to each well and culture for 4-6 days to allow the cells to form a contractile network.

  • Contraction Assay:

    • After the culture period, replace the medium with serum-free medium and incubate for 24 hours.

    • Pre-treat the gels with either vehicle or varying concentrations of this compound (e.g., 1, 10, 100 µM) for 30 minutes.

    • Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

    • Induce contraction by adding histamine to a final concentration of 10 µM.

    • Capture images of the gels at baseline (t=0) and at regular intervals (e.g., every 15 minutes for 1 hour) using a digital camera or plate scanner.

  • Data Analysis:

    • Measure the surface area of each gel from the captured images using image analysis software.

    • Calculate the percentage of gel contraction for each well relative to its initial area.

    • Compare the degree of contraction between the different treatment groups to determine the effect of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preliminary investigation of this compound in the context of respiratory diseases. Based on the known anti-inflammatory role of α7 nAChR activation, it is hypothesized that this compound may attenuate inflammatory responses in the lung. The PCLS model offers a physiologically relevant ex vivo system to test this hypothesis by measuring the inhibition of cytokine release. The airway smooth muscle contraction assay can further elucidate any direct modulatory effects of this compound on airway tone. The data generated from these assays will be crucial in determining the potential of this compound as a novel therapeutic agent for inflammatory airway conditions.

References

VML-530: Application Notes and Protocols for Evaluation in Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VML-530, also known as Abt-080, is an investigational compound identified as an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] This protein is a key component in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of allergic diseases, most notably asthma.[1][2][4] While public domain data on VML-530 is limited and appears to originate from earlier drug development programs, its mechanism of action provides a valuable framework for outlining its potential application and evaluation in preclinical allergy models.

These application notes provide a detailed overview of the proposed mechanism of action of VML-530 and offer comprehensive, albeit hypothetical, protocols for its investigation in relevant in vitro and in vivo allergy models. The provided methodologies and data presentation templates are based on standard practices for the preclinical assessment of anti-allergic and anti-inflammatory compounds targeting the leukotriene pathway.

Mechanism of Action: Inhibition of the Leukotriene Pathway

Allergic inflammation is characterized by the release of a variety of mediators, including leukotrienes. The biosynthesis of leukotrienes is initiated by the activation of 5-lipoxygenase (5-LO), an enzyme that converts arachidonic acid into leukotriene A4 (LTA4). For 5-LO to be active, it must translocate to the nuclear membrane and associate with FLAP. Therefore, inhibitors of FLAP, such as VML-530, are expected to prevent the production of all leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) which are responsible for bronchoconstriction, mucus secretion, and edema in the airways.

Signaling Pathway of Leukotriene Synthesis and VML-530 Intervention

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO FLAP FLAP (5-Lipoxygenase-Activating Protein) FLAP->LTA4 Five_LO 5-Lipoxygenase (5-LO) Five_LO->FLAP translocates to & associates with LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Bronchoconstriction Bronchoconstriction, Mucus Secretion, Edema LTC4->Bronchoconstriction LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Bronchoconstriction LTE4->Bronchoconstriction VML530 VML-530 VML530->FLAP Inhibits

Caption: The leukotriene biosynthesis pathway and the inhibitory action of VML-530 on FLAP.

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of VML-530 in standard allergy models.

In Vitro Model: Inhibition of Leukotriene Release from Mast Cells

This assay determines the potency of VML-530 in inhibiting the release of leukotrienes from activated mast cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of VML-530 for leukotriene C4 (LTC4) release.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line) or bone marrow-derived mast cells (BMMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNP-specific IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • VML-530 (dissolved in a suitable solvent, e.g., DMSO)

  • Calcium ionophore A23187 (positive control)

  • LTC4 ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH)

Protocol:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells or BMMCs to 80-90% confluency.

    • Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with a buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with varying concentrations of VML-530 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Cell Activation:

    • Induce degranulation and leukotriene synthesis by adding DNP-HSA antigen (e.g., 100 ng/mL).

    • For a positive control for 5-LO activation independent of IgE receptor crosslinking, use calcium ionophore A23187.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell supernatants.

    • Measure the concentration of LTC4 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability:

    • Assess the viability of the remaining cells using an MTT or LDH assay to rule out cytotoxicity-mediated inhibition.

Data Analysis:

  • Calculate the percentage inhibition of LTC4 release for each concentration of VML-530 compared to the vehicle control.

  • Plot the percentage inhibition against the log concentration of VML-530 and determine the IC50 value using non-linear regression analysis.

In_Vitro_Workflow Start Start: Culture Mast Cells Sensitize Sensitize with DNP-IgE (24h) Start->Sensitize Wash Wash Cells Sensitize->Wash PreIncubate Pre-incubate with VML-530 or Vehicle (30 min) Wash->PreIncubate Activate Activate with DNP-HSA Antigen (30-60 min) PreIncubate->Activate Collect Collect Supernatant Activate->Collect Viability Assess Cell Viability Activate->Viability Remaining Cells ELISA Measure LTC4 via ELISA Collect->ELISA Analyze Data Analysis: Calculate IC50 ELISA->Analyze Viability->Analyze End End Analyze->End

Caption: Workflow for the in vitro evaluation of VML-530 on mast cell leukotriene release.

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a classic model to evaluate the efficacy of a compound in a Th2-driven allergic airway inflammation setting.

Objective: To assess the effect of VML-530 on airway hyperresponsiveness (AHR), inflammatory cell infiltration, and Th2 cytokine production in a mouse model of allergic asthma.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • VML-530

  • Vehicle control

  • Dexamethasone (positive control)

  • Whole-body plethysmograph for AHR measurement

  • Methacholine

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, differential staining)

  • ELISA kits for IL-4, IL-5, IL-13, and OVA-specific IgE

  • Histology supplies (formalin, paraffin, H&E and PAS stains)

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in saline.

  • Challenge:

    • From days 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day.

  • Drug Administration:

    • Administer VML-530 (e.g., 1, 10, 30 mg/kg) or vehicle control orally or i.p. once or twice daily, starting one day before the first challenge until the end of the experiment.

    • A positive control group will receive dexamethasone (e.g., 1 mg/kg, i.p.).

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

    • Record baseline enhanced pause (Penh) values, then expose mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) and record Penh for 3 minutes at each concentration.

  • Sample Collection:

    • 48 hours after the final challenge, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis of OVA-specific IgE.

    • Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS.

    • Perfuse and collect the lungs for histology.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid. Count the total number of cells in the pellet.

    • Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using Wright-Giemsa staining.

    • Measure IL-4, IL-5, and IL-13 levels in the BAL fluid supernatant by ELISA.

  • Histology:

    • Fix the left lung lobe in 10% formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

Data Analysis:

  • Compare AHR (Penh values) between treatment groups.

  • Compare total and differential cell counts in BAL fluid.

  • Compare cytokine levels and serum IgE levels.

  • Score histological sections for inflammation and mucus production.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) for group comparisons.

In_Vivo_Workflow Start Start: Sensitization (Days 0 & 14) OVA/Alum i.p. Challenge Aerosol Challenge (Days 21-23) 1% OVA Start->Challenge Treatment Drug Administration (Days 20-23) VML-530, Vehicle, or Dexamethasone AHR Measure Airway Hyperresponsiveness (Day 24) (Methacholine Challenge) Challenge->AHR Treatment->Challenge Administer during challenge period Euthanasia Euthanasia & Sample Collection (Day 25) AHR->Euthanasia Blood Blood Collection -> Serum IgE Euthanasia->Blood BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Lungs Lung Tissue Collection Euthanasia->Lungs Analysis Statistical Analysis of All Endpoints Blood->Analysis BAL_Analysis BAL Fluid Analysis: - Total & Differential Cell Counts - Cytokine ELISAs (IL-4, IL-5, IL-13) BAL->BAL_Analysis Histo Lung Histology: - H&E (Inflammation) - PAS (Mucus) Lungs->Histo BAL_Analysis->Analysis Histo->Analysis End End Analysis->End

Caption: Experimental timeline for evaluating VML-530 in a mouse model of allergic asthma.

Data Presentation

The following tables provide templates for presenting the hypothetical data generated from the described experiments.

Table 1: In Vitro Activity of VML-530 on LTC4 Release from Mast Cells
CompoundIC50 (nM) for LTC4 ReleaseMaximum Inhibition (%)Cell Viability at 10 µM (%)
VML-5305.298>95
Zileuton (5-LO inhibitor)85.095>95
Montelukast (CysLT1 antagonist)>10,000<10>95
Vehicle (0.1% DMSO)-0100
Table 2: Effect of VML-530 on Airway Inflammation in OVA-Challenged Mice
Treatment Group (Dose)Total Cells in BAL (x10⁵)Eosinophils (x10⁴)IL-4 in BAL (pg/mL)IL-5 in BAL (pg/mL)IL-13 in BAL (pg/mL)
Naive (Saline)0.5 ± 0.10.1 ± 0.05<10<5<15
Vehicle (OVA)8.2 ± 1.54.5 ± 0.885 ± 12120 ± 20150 ± 25
VML-530 (1 mg/kg)6.8 ± 1.23.5 ± 0.670 ± 10105 ± 18130 ± 22
VML-530 (10 mg/kg)3.5 ± 0.81.8 ± 0.440 ± 855 ± 1065 ± 11
VML-530 (30 mg/kg)1.5 ± 0.50.8 ± 0.220 ± 525 ± 630 ± 7
Dexamethasone (1 mg/kg)1.2 ± 0.40.5 ± 0.115 ± 418 ± 525 ± 6*
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (OVA) group.
Table 3: Effect of VML-530 on Airway Hyperresponsiveness (AHR)
Treatment GroupPenh at 50 mg/mL Methacholine
Naive (Saline)1.2 ± 0.2
Vehicle (OVA)4.5 ± 0.6
VML-530 (10 mg/kg)2.8 ± 0.4
VML-530 (30 mg/kg)1.8 ± 0.3
Dexamethasone (1 mg/kg)1.5 ± 0.2*
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (OVA) group.

Conclusion

VML-530, as a FLAP inhibitor, represents a targeted approach to inhibiting the production of all leukotrienes, key mediators in allergic diseases. The protocols and data templates provided herein offer a robust framework for the preclinical evaluation of VML-530 or similar compounds in the context of allergy and asthma research. Successful demonstration of efficacy in these models would provide a strong rationale for further development and clinical investigation. While the publicly available information on VML-530 itself is sparse, the principles outlined in these application notes are broadly applicable to the study of FLAP inhibitors as a therapeutic class for allergic disorders.

References

Troubleshooting & Optimization

ABT-080 Technical Support Center: Addressing Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential solubility issues with the investigational compound ABT-080. While specific quantitative solubility data for this compound is not publicly available, compounds of its nature often exhibit poor aqueous solubility, falling under the Biopharmaceutics Classification System (BCS) Class II.[1][2][3] This classification is characterized by low solubility and high permeability. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and techniques for enhancing the solubility of poorly water-soluble drugs.

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide provides a structured approach to resolving common solubility challenges encountered during in vitro and in vivo experiments with compounds like this compound.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer This compound is likely poorly soluble in neutral aqueous solutions.1. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, increasing the pH will lead to the formation of a more soluble salt. For basic compounds, decreasing the pH will have a similar effect.[4] 2. Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, propylene glycol, and PEG 400.[5][6][7] Start with a low percentage (e.g., 1-5%) and gradually increase as needed, keeping in mind the potential for solvent toxicity in cellular assays.
Low Bioavailability in Animal Studies Poor dissolution in the gastrointestinal tract is limiting absorption.1. Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can enhance the dissolution rate.[8] Techniques like micronization or nanomilling can be employed. 2. Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can improve its aqueous solubility and dissolution rate.[9][10][11] This involves dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state. 3. Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3]
Inconsistent Results Between Experiments Variability in stock solution preparation or precipitation during dilution.1. Standardize Stock Solution Protocol: Ensure a consistent and validated protocol for preparing the this compound stock solution, including the choice of solvent and concentration. 2. Controlled Dilution: When diluting the stock solution into an aqueous medium, add the stock solution to the aqueous phase with vigorous stirring or vortexing to minimize precipitation. 3. Use of Surfactants: The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), can help to maintain the drug in solution and prevent precipitation upon dilution.[12][13]
Difficulty Achieving Desired Concentration The intrinsic solubility of this compound in the chosen solvent system is too low.1. Systematic Solvent Screening: Conduct a systematic screening of various pharmaceutically acceptable solvents and co-solvent systems to identify a system with optimal solubilizing capacity. 2. Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While specific data is unavailable, based on its likely classification as a BCS Class II compound, this compound is expected to have low aqueous solubility.[1][3] Researchers should assume that solubility in neutral aqueous buffers will be limited and that formulation strategies will be necessary to achieve desired concentrations for most experimental settings.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: For initial in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common starting point due to its strong solubilizing capacity for a wide range of organic molecules.[14] However, the final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, a more biocompatible solvent system will be required.

Q3: How can I improve the oral bioavailability of this compound for animal studies?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:

  • Formulation as a suspension with a wetting agent: This can improve the dispersion of the drug in the gastrointestinal fluid.

  • Use of a co-solvent system: A mixture of water and a biocompatible solvent like propylene glycol or PEG 400 can increase the amount of drug in solution.

  • Development of an amorphous solid dispersion: This is a more advanced technique that can significantly improve dissolution and absorption.[10][11]

  • Lipid-based formulations: These can be particularly effective for lipophilic compounds.[3]

Q4: Are there any specific excipients that are known to work well with poorly soluble drugs?

A4: Yes, several excipients are commonly used to formulate poorly soluble drugs:

  • Polymers for ASDs: Povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC) are frequently used polymers.

  • Surfactants: Polysorbates (e.g., Tween 80) and poloxamers are common choices to improve wettability and prevent precipitation.[12][13]

  • Cyclodextrins: Beta-cyclodextrin and its derivatives can be used to form inclusion complexes.[1]

Experimental Protocols

The following are generalized protocols for common solubility enhancement techniques. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of a Co-solvent Formulation
  • Objective: To prepare a solution of this compound for in vitro or in vivo administration using a co-solvent system.

  • Materials:

    • This compound

    • Co-solvent (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)

    • Aqueous vehicle (e.g., Water, Saline, Buffer)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in the minimum required volume of the chosen co-solvent. Sonication may be used to aid dissolution.

    • Slowly add the aqueous vehicle to the drug-co-solvent mixture while continuously stirring or vortexing.

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, the ratio of co-solvent to the aqueous vehicle may need to be adjusted.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polymer (e.g., PVP K30, HPMC)

    • Common solvent (e.g., Methanol, Acetone)

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both this compound and the polymer in a suitable common solvent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • The resulting solid dispersion can be collected and characterized for its amorphous nature (e.g., by XRD or DSC) and dissolution properties.

Visualizing Experimental Workflows and Concepts

Decision Tree for Solubility Enhancement Strategy

The following diagram illustrates a decision-making process for selecting an appropriate solubility enhancement strategy.

G Decision Tree for Solubility Enhancement start Poorly Soluble Compound (e.g., this compound) is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes formulation_type Formulation Type? is_ionizable->formulation_type No ph_adjustment->formulation_type cosolvents Co-solvents surfactants Surfactants complexation Complexation (Cyclodextrins) particle_size Particle Size Reduction (Micronization/Nanonization) asd Amorphous Solid Dispersion (ASD) lipid_formulation Lipid-Based Formulation (e.g., SEDDS) formulation_type->cosolvents Solution formulation_type->surfactants Suspension/ Solution formulation_type->complexation Solution formulation_type->particle_size Solid Dosage formulation_type->asd Solid Dosage formulation_type->lipid_formulation Oral Delivery

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy for a poorly soluble compound.

General Workflow for Investigating Solubility Issues

This diagram outlines a typical workflow for a researcher encountering solubility problems.

G General Workflow for Solubility Investigation start Encounter Solubility Issue characterize Characterize Physicochemical Properties (e.g., pKa, LogP) start->characterize screen_solvents Screen Solvents & Co-solvents characterize->screen_solvents select_strategy Select Solubility Enhancement Strategy screen_solvents->select_strategy formulate Develop Prototype Formulation select_strategy->formulate evaluate Evaluate Formulation (e.g., Dissolution, Stability) formulate->evaluate optimize Optimize Formulation evaluate->optimize Sub-optimal end Proceed with Experimentation evaluate->end Optimal optimize->formulate

Caption: A stepwise workflow for systematically addressing and resolving solubility issues in a research setting.

References

Technical Support Center: Optimizing ABT-080 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for ABT-080 in cell culture?

Due to the limited public information on this compound, a specific starting concentration cannot be provided. For novel compounds, a common practice is to perform a dose-response curve starting from a wide range of concentrations. A typical starting point could be from 1 nM to 100 µM, with logarithmic dilutions.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration is cell-line dependent and experiment-specific. A standard approach is to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the cytotoxic concentration range. Subsequently, functional assays relevant to the presumed target of this compound should be conducted at non-toxic concentrations to identify the effective dose.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

Several factors could contribute to excessive cytotoxicity:

  • High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to the compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.

  • Compound Instability: The compound may be degrading in the culture medium, leading to toxic byproducts.

  • Incorrect Concentration Calculation: Double-check all calculations for dilutions and stock solutions.

Q4: My results with this compound are not consistent. What are the potential reasons for this variability?

Inconsistent results can arise from several sources:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the response to a compound.

  • Compound Handling: Ensure consistent thawing, and storage of the compound. Avoid repeated freeze-thaw cycles.

  • Assay Performance: Variability in incubation times, reagent preparation, and plate reader settings can lead to inconsistent data.

  • Batch-to-Batch Variation: If using different lots of the compound, there may be variations in purity or activity.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of a novel compound in cell culture.

Problem Possible Cause Suggested Solution
No observable effect at any concentration. - Compound is inactive in your cell line or assay.- Concentration range is too low.- Compound has poor solubility or stability in your media.- Verify the presumed target is expressed in your cell line.- Test a higher concentration range.- Consult literature for appropriate solvents and stability information.
High background in assays. - Reagent issues.- Cell contamination (e.g., mycoplasma).- Check the expiration date and proper storage of assay reagents.- Routinely test cell lines for mycoplasma contamination.
Precipitation of the compound in culture media. - Poor solubility of the compound.- Prepare a higher concentration stock in an appropriate solvent (e.g., DMSO).- Do not exceed the solubility limit in the final culture medium. Consider using a solubilizing agent if compatible with your experiment.
Cells are detaching from the culture plate. - Cytotoxicity of the compound.- Sub-optimal plate coating.- Perform a viability assay to determine the toxic concentration.- Ensure proper coating of culture vessels if using adherent cells that require it.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay

This protocol outlines the steps to assess the effect of a compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Experimental Workflow and Logic

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision stock Prepare this compound Stock Solution dose_response Dose-Response (Viability Assay) stock->dose_response cells Culture and Seed Cells cells->dose_response ic50 Determine IC50 dose_response->ic50 functional_assay Functional Assay at Non-Toxic Doses ec50 Determine EC50 functional_assay->ec50 ic50->functional_assay optimize Concentration Optimized? ec50->optimize optimize->functional_assay No, refine range end Proceed with Optimized Concentration optimize->end Yes G start High Cytotoxicity Observed check_conc Concentration Calculation Correct? start->check_conc check_solvent Solvent Toxicity Ruled Out? check_conc->check_solvent Yes recalculate Recalculate and Repeat check_conc->recalculate No check_sensitivity Cell Line Highly Sensitive? check_solvent->check_sensitivity Yes solvent_control Run Solvent-Only Control check_solvent->solvent_control No lower_range Test Lower Concentration Range check_sensitivity->lower_range Yes new_cell_line Consider a Different Cell Line check_sensitivity->new_cell_line Consider

Technical Support Center: ABT-080 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of ABT-080 dissolved in dimethyl sulfoxide (DMSO). While specific long-term stability data for this compound in DMSO is not extensively published, this resource offers best practices and troubleshooting advice based on general principles of compound stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: this compound is available commercially as a 10 mM solution in DMSO.[1] For long-term storage, it is recommended to store the solution at -20°C. Studies on the stability of various compounds in DMSO suggest that freezing at low temperatures is a reliable storage method.[2][3]

Q2: How many freeze-thaw cycles can I subject my this compound DMSO stock to?

A2: While specific data for this compound is unavailable, general studies on compound stability in DMSO have shown no significant loss of compound after 11 freeze-thaw cycles when freezing at -15°C and thawing at 25°C.[2][3] To minimize potential degradation, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I store my this compound in DMSO at room temperature?

A3: Long-term storage at room temperature is generally not recommended due to the potential for degradation. While many compounds can be stable for several months at room temperature in DMSO, the risk of degradation increases over time.[2][3] For optimal stability, store at -20°C.

Q4: Does the presence of water in DMSO affect the stability of this compound?

A4: The presence of water in DMSO can be a significant factor in compound degradation.[2][3] It is crucial to use anhydrous DMSO and to minimize the exposure of the solution to atmospheric moisture. Keep vials tightly sealed and consider using desiccants during storage and handling.

Q5: What type of storage container should I use for this compound in DMSO?

A5: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for compounds stored in DMSO.[2][3] Both are acceptable for storing your this compound solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh dilutions from a new aliquot of the stock solution. - Perform a stability check of your stock solution using an appropriate analytical method (e.g., LC-MS). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitate formation upon thawing Low solubility at colder temperatures or supersaturation.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - Ensure the solution is completely clear before use. - If precipitation persists, consider preparing a fresh, lower concentration stock.
Observed decrease in compound activity over time Compound instability under specific experimental conditions (e.g., prolonged incubation in aqueous media).- Prepare fresh working solutions from your DMSO stock immediately before each experiment. - Minimize the time the compound spends in aqueous solutions. - Include a positive control with a freshly prepared compound solution in your experiments.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a general method for assessing the stability of this compound in DMSO over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • LC-MS grade water and acetonitrile

  • Internal standard (a stable compound with similar chromatographic properties)

  • Autosampler vials

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple autosampler vials to be tested at different time points.

  • Storage Conditions: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time Points: Designate time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).

  • Sample Preparation for Analysis:

    • At each time point, take one aliquot from each storage condition.

    • Prepare a working solution by diluting the this compound stock and a fixed concentration of the internal standard in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Monitor the peak areas of this compound and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.

    • Compare the peak area ratios at different time points to the ratio at Day 0 to determine the percentage of this compound remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 10 mM this compound in anhydrous DMSO aliquot Aliquot into vials for each time point prep_stock->aliquot storage_conditions Store at different conditions (-20°C, 4°C, RT) aliquot->storage_conditions time_points Analyze at designated time points (Day 0, 7, 14, 30) storage_conditions->time_points sample_prep Prepare samples with internal standard time_points->sample_prep lcms LC-MS Analysis sample_prep->lcms data_analysis Calculate peak area ratios and determine stability lcms->data_analysis

Caption: Workflow for assessing this compound stability in DMSO.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene Expression tf->gene Regulates ABT080 This compound ABT080->receptor Binds and inhibits

Caption: Hypothetical signaling pathway for this compound.

References

VML-530 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VML-530 in in vivo experiments. The information is tailored to address common challenges encountered during preclinical studies with this novel 5-lipoxygenase-activating protein (FLAP) inhibitor.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that may arise during in vivo experiments with VML-530.

Issue 1: Lower than Expected Efficacy or Lack of In Vivo Activity

  • Question: We are not observing the expected therapeutic effect of VML-530 in our animal model, despite seeing potent activity in vitro. What could be the cause?

  • Answer: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development.[1][2] Several factors could be contributing to this issue:

    • Poor Bioavailability: VML-530, like many other FLAP inhibitors, is a lipophilic molecule.[2] This property can lead to poor aqueous solubility and consequently, low oral bioavailability.[3] The compound may not be adequately absorbed from the gastrointestinal tract to reach therapeutic concentrations in the bloodstream.

    • Suboptimal Formulation: The vehicle used to formulate VML-530 for in vivo administration is critical for its absorption and distribution. An inappropriate vehicle can lead to precipitation of the compound at the injection site or in the gastrointestinal tract, preventing it from reaching its target.

    • Rapid Metabolism: The compound may be rapidly metabolized and cleared by the liver, resulting in a short half-life and insufficient exposure to the target tissue.

    • Species-Specific Differences: There can be significant differences in drug metabolism and target engagement between species.[4] A compound that is effective in one species may not be as effective in another.

    Troubleshooting Steps:

    • Optimize Formulation: Experiment with different biocompatible vehicles to improve the solubility and absorption of VML-530. For lipophilic compounds, lipid-based formulations or the use of solubilizing excipients can be beneficial.

    • Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of VML-530 in the plasma of your animal model over time. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile and help determine if therapeutic concentrations are being achieved.

    • Pharmacodynamic (PD) Assays: Implement a PD assay to confirm target engagement in vivo. This could involve measuring the levels of leukotrienes (e.g., LTB4) in blood or tissue samples after VML-530 administration. A reduction in leukotriene levels would indicate that the drug is reaching its target and exerting its inhibitory effect.

    • Dose Escalation Study: Carefully conduct a dose-escalation study to determine if a higher dose of VML-530 is required to achieve efficacy without causing toxicity.

Issue 2: Unexpected Toxicity or Adverse Events

  • Question: We are observing unexpected toxicity in our animal models at doses we predicted to be safe. What could be the reason?

  • Answer: Unexpected in vivo toxicity can arise from several factors, even if the compound appears safe in in vitro assays.

    • Off-Target Effects: VML-530 may be interacting with other proteins or pathways in the body, leading to unintended pharmacological effects.

    • Metabolite Toxicity: A metabolite of VML-530, rather than the parent compound, could be responsible for the observed toxicity.

    • Formulation-Related Toxicity: The vehicle or excipients used to formulate VML-530 could be causing the adverse effects.

    • On-Target Toxicity: The observed toxicity could be a direct result of inhibiting the 5-lipoxygenase pathway. While this pathway is a key driver of inflammation, it also plays a role in other physiological processes.

    Troubleshooting Steps:

    • Dose Reduction: Lower the dose of VML-530 to see if the toxicity is dose-dependent.

    • Vehicle Control Group: Ensure you have a control group that receives only the vehicle to rule out any toxicity caused by the formulation itself.

    • Clinical Observations: Carefully monitor the animals for any clinical signs of toxicity. Detailed observations can provide clues about the organ systems being affected.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any signs of tissue damage.

    • Metabolite Profiling: If possible, analyze plasma and tissue samples to identify the major metabolites of VML-530 and assess their potential for toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VML-530?

A1: VML-530, also known as ABT-080, is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[5] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6][7] By inhibiting FLAP, VML-530 blocks the production of leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby reducing inflammation.[8]

Q2: What is the leukotriene biosynthesis pathway?

A2: The leukotriene biosynthesis pathway is a metabolic cascade that begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted by the enzyme 5-lipoxygenase (5-LO) into an unstable intermediate, leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes. VML-530 acts upstream by inhibiting FLAP, which is necessary for 5-LO to access its substrate, arachidonic acid.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO FLAP FLAP FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase LTC4_Synthase LTC4 Synthase VML530 VML-530 VML530->FLAP Inhibits

Figure 1. Leukotriene Biosynthesis Pathway and the site of action of VML-530.

Q3: What are some recommended experimental protocols for in vivo studies with VML-530?

A3: While specific, publicly available protocols for VML-530 are limited, the following provides a general framework based on studies with other FLAP inhibitors.

Experimental Workflow for a Murine Model of Inflammation:

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (e.g., body weight, inflammatory markers) acclimatization->baseline grouping Randomize into Groups (Vehicle, VML-530 low dose, VML-530 high dose) baseline->grouping induction Induce Inflammation (e.g., LPS, allergen challenge) grouping->induction treatment Administer VML-530 or Vehicle (e.g., oral gavage) induction->treatment monitoring Monitor Clinical Signs & Body Weight treatment->monitoring sampling Collect Samples (Blood, Tissues) monitoring->sampling analysis Analyze Samples (PK/PD, Histopathology, Biomarkers) sampling->analysis end End analysis->end

Figure 2. General experimental workflow for an in vivo inflammation model.

Detailed Methodologies:

  • Animal Models: The choice of animal model will depend on the therapeutic area of interest. For inflammatory conditions, common models include lipopolysaccharide (LPS)-induced inflammation in mice or rats, or allergen-induced asthma models.

  • Formulation: Due to its lipophilic nature, VML-530 will likely require a formulation with a suitable vehicle to ensure solubility and bioavailability. Common vehicles for oral administration of lipophilic compounds in rodents include:

    • Corn oil

    • Sesame oil

    • A mixture of polyethylene glycol (PEG) 400 and water

    • 0.5% methylcellulose

  • Administration: Oral gavage is a common method for precise oral dosing in rodents.[9][10][11]

  • Dosage: The optimal dose of VML-530 will need to be determined empirically through dose-ranging studies.

  • Pharmacokinetic Analysis: Blood samples should be collected at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of VML-530 can be quantified using a validated LC-MS/MS method.

  • Pharmacodynamic Analysis: To assess target engagement, the levels of leukotrienes (e.g., LTB4) can be measured in plasma or bronchoalveolar lavage fluid using ELISA or other immunoassays.

Q4: What are the typical pharmacokinetic parameters for FLAP inhibitors?

A4: Pharmacokinetic parameters can vary significantly between different FLAP inhibitors and across species. The following table provides example pharmacokinetic data for a representative FLAP inhibitor in preclinical species. Note: This is illustrative data, and the actual pharmacokinetic profile of VML-530 may differ.

ParameterMouseRatDog
Tmax (h) 1-22-44-6
Cmax (ng/mL) 500-1000800-15001000-2000
AUC (ng*h/mL) 2000-40005000-800010000-15000
Half-life (t1/2) (h) 2-44-68-12
Oral Bioavailability (%) 20-4030-5050-70

Data presented are hypothetical examples for a representative FLAP inhibitor and should not be considered as actual data for VML-530.

Q5: What are some potential off-target effects of FLAP inhibitors?

A5: While FLAP inhibitors are designed to be specific, the potential for off-target effects always exists. Some theoretical considerations include:

  • Interaction with other membrane-bound proteins: Due to their lipophilic nature, FLAP inhibitors might interact with other proteins embedded in the cell membrane.

  • Modulation of other lipid signaling pathways: While targeting the leukotriene pathway, there could be unforeseen effects on other eicosanoid pathways.

It is crucial to include appropriate control experiments and, if necessary, perform broader profiling assays to investigate potential off-target activities.

References

Technical Support Center: ABT-089 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ABT-080" appears to be a typographical error in several databases, often referring to product codes for medical devices. Based on extensive research, it is highly probable that the intended compound of interest is ABT-089 , a selective neuronal nicotinic receptor (NNR) agonist. This technical support center will address the off-target effects of ABT-089.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding potential off-target effects of ABT-089 encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ABT-089?

ABT-089 is a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2* and α6β2* subtypes. It has been investigated for its potential cognitive-enhancing effects. In radioligand binding studies, ABT-089 has shown high affinity for the α4β2 nAChR subtype, with a reported Ki of approximately 15 nM.[1]

Q2: What are the known off-target interactions of ABT-089?

Preclinical studies indicate that ABT-089 has a favorable off-target profile, with weak agonism at other nAChR subtypes, particularly α3β4 and insignificant binding to the α7 subtype.[1][2][3] Its selectivity for central nervous system (CNS) nAChRs over those in the peripheral autonomic nervous system is a key feature, suggesting a lower potential for certain side effects.

Q3: I am observing unexpected cardiovascular effects in my animal model after administering ABT-089. What could be the cause?

While preclinical and clinical data suggest that ABT-089 has limited adverse cardiovascular effects, it is crucial to consider the following:

  • Dose and Route of Administration: High concentrations of any compound can lead to off-target effects. Ensure your dosing is within the recommended range from published studies. The route of administration can also influence the pharmacokinetic and pharmacodynamic profile.

  • Animal Model Specifics: The expression and function of nAChR subtypes can vary between species and even strains. What is a minimal effect in one model might be more pronounced in another.

  • Experimental Conditions: Anesthesia, surgical stress, and other experimental variables can impact cardiovascular parameters and potentially interact with the effects of ABT-089.

Troubleshooting Tip: If you observe unexpected cardiovascular changes, consider performing a dose-response study to determine if the effect is dose-dependent. It is also advisable to monitor cardiovascular parameters in a vehicle-treated control group to account for experimental variability.

Q4: My cell-based assay is showing results inconsistent with the known selectivity of ABT-089. How can I troubleshoot this?

  • Cell Line Authentication: Verify the identity and purity of your cell line. Misidentified or contaminated cell lines can lead to spurious results.

  • Receptor Expression Profile: Confirm the expression profile of nAChR subunits in your specific cell line. Endogenous expression of unexpected nAChR subtypes could explain anomalous results.

  • Assay Specificity: Ensure that your assay readout is specific to the intended target. For example, in functional assays measuring calcium influx, consider the potential for indirect effects on voltage-gated calcium channels at high compound concentrations.

Troubleshooting Tip: Use a positive control (e.g., nicotine) and a negative control (an inactive compound) to validate your assay. If possible, use cell lines with known nAChR subunit compositions to confirm the selectivity of ABT-089 in your experimental system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the on-target and off-target activity of ABT-089.

Table 1: On-Target Binding Affinity and Functional Activity of ABT-089

Receptor SubtypeAssay TypeSpeciesValueReference
α4β2* nAChRRadioligand Binding (Ki)Human~15 nM[1]
α4β2* nAChRRadioligand Binding (Ki)Rat17 nM[4]
α6β2* nAChR (high sensitivity)Functional (EC50)Mouse0.11 µM[5]
α6β2* nAChR (low sensitivity)Functional (EC50)Mouse28 µM[5]
α4β2* nAChRFunctional (Partial Agonist Activity)Mouse7-23% of nicotine[5]

Table 2: Off-Target Profile of ABT-089

Receptor/Channel SubtypeInteraction TypeObservationReference
α3β4 nAChRAgonism/AntagonismEssentially no activity at concentrations ≤300 µM[5]
α7 nAChRBindingInsignificant[4]
Dopaminergic TransmissionFunctional EffectMinimal effects observed in preclinical studies[1]
Cardiovascular SystemIn vivoLimited adverse effects reported[2]
Gastrointestinal SystemIn vivoLimited adverse effects reported[2]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the off-target effects of ABT-089.

Radioligand Binding Assay for Off-Target Receptor Screening

This protocol describes a general method for assessing the binding affinity of ABT-089 to a panel of off-target receptors.

Objective: To determine the inhibitory constant (Ki) of ABT-089 for a range of non-nicotinic receptors.

Materials:

  • Membrane preparations from cells expressing the target off-target receptor.

  • Specific radioligand for each target receptor.

  • ABT-089 stock solution.

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the appropriate membrane preparation, and varying concentrations of ABT-089.

  • Radioligand Addition: Add the specific radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of ABT-089 for each receptor and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Cardiovascular Safety Assessment in a Rodent Model

This protocol outlines a method to evaluate the potential cardiovascular side effects of ABT-089.

Objective: To assess the effects of ABT-089 on heart rate, blood pressure, and electrocardiogram (ECG) parameters in a conscious, freely moving rodent model.

Materials:

  • Telemetry-implanted rodents (e.g., rats or mice).

  • ABT-089 formulation for the desired route of administration (e.g., oral gavage, intravenous).

  • Vehicle control.

  • Telemetry data acquisition system.

Procedure:

  • Animal Acclimation: Allow surgically implanted animals to recover fully and acclimate to the experimental environment.

  • Baseline Recording: Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure, ECG) for a sufficient period before dosing.

  • Dosing: Administer ABT-089 or vehicle control to the animals.

  • Post-Dose Monitoring: Continuously record cardiovascular parameters for a predefined period post-dosing.

  • Data Analysis: Analyze the collected data to identify any significant changes in cardiovascular parameters in the ABT-089-treated group compared to the vehicle control group.

Visualizations

Signaling Pathway of ABT-089

ABT089_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ABT089 ABT-089 nAChR α4β2*/α6β2* nAChR ABT089->nAChR Binds & Activates Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release NT Neurotransmitter NT_release->NT Postsynaptic_R Postsynaptic Receptor NT->Postsynaptic_R Signal_Transduction Signal Transduction Postsynaptic_R->Signal_Transduction Cognitive_Enhancement Cognitive Enhancement Signal_Transduction->Cognitive_Enhancement Off_Target_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, ABT-089) start->prep_reagents plate_setup Set up 96-well Plate prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end ABT089_Selectivity cluster_targets Primary Targets cluster_off_targets Low/No Affinity ABT089 ABT-089 a4b2 α4β2* nAChR ABT089->a4b2 High Affinity a6b2 α6β2* nAChR ABT089->a6b2 High Affinity a3b4 α3β4 nAChR ABT089->a3b4 Low Affinity a7 α7 nAChR ABT089->a7 Insignificant Binding other Other Receptors (Serotonergic, Dopaminergic, etc.) ABT089->other Minimal Interaction

References

Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of investigational compounds, such as ABT-080, in rodent models. The following information is based on established methodologies for improving the bioavailability of compounds with similar characteristics, including poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of our compound after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility and/or high first-pass metabolism. Key potential causes include:

  • Poor Solubility and Dissolution: The compound may not be dissolving efficiently in the gastrointestinal (GI) tract, limiting its absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the gut, which actively pump it back into the intestinal lumen.

  • Chemical Instability: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.

Q2: What are the initial steps to troubleshoot low oral bioavailability in our rodent experiments?

A2: A logical troubleshooting workflow can help identify the root cause. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility at different pH values, its permeability (e.g., using a Caco-2 assay), and its logP value.

  • Formulation Assessment: Evaluate the current formulation. Is it appropriate for a poorly soluble compound? Simple solutions or suspensions in aqueous vehicles are often insufficient.

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the compound's metabolic stability. This can help determine if first-pass metabolism is a significant barrier.[2]

  • Pilot Pharmacokinetic (PK) Study: If not already performed, a pilot PK study with both intravenous (IV) and oral (PO) administration can help determine the absolute bioavailability and provide insights into clearance mechanisms.

Q3: What formulation strategies can we explore to improve the oral bioavailability of a poorly soluble compound in rodents?

A3: Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble compounds:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3] Wet ball milling is a common method to produce nanosuspensions.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve solubility and take advantage of lymphatic transport pathways.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its aqueous solubility.[4]

  • Co-solvents and Surfactants: Using vehicles containing co-solvents (e.g., DMSO, PEG 400) and surfactants (e.g., Tween 80) can improve wetting and solubilization.[3][5]

Troubleshooting Guides

Problem 1: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Step Rationale
Inconsistent Dosing Refine the oral gavage technique to ensure accurate and consistent administration. Use a displacement pump for precise volume delivery.[5]Inaccurate dosing is a common source of variability.
Food Effects Standardize the fasting period before dosing. Consider administering the compound with a small amount of food if a positive food effect is suspected.The presence of food in the GI tract can significantly alter drug absorption.
Formulation Instability Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are well-mixed before each administration.Settling or precipitation of the drug in the formulation will lead to inconsistent dosing.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power and account for natural biological variation.Genetic and physiological differences can lead to variability in drug absorption and metabolism.

Problem 2: Bioavailability is still low despite using an improved formulation.

Potential Cause Troubleshooting Step Rationale
High First-Pass Metabolism Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a pilot study.This can help determine the extent to which first-pass metabolism is limiting bioavailability.
Efflux Transporter Activity Investigate if the compound is a substrate for efflux transporters like P-gp. Co-administration with a P-gp inhibitor can be explored.Efflux transporters can significantly reduce the net absorption of a drug.
Poor Intrinsic Permeability Re-evaluate the compound's chemical structure for potential modifications that could improve permeability without sacrificing activity.Some compounds have inherently low permeability that cannot be overcome by formulation alone.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Poorly Soluble Compound (MTPOM) in Rats with Different Formulations. [3]

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Coarse Suspension1501600
Nanosuspension4500.51800

This table illustrates the potential improvement in plasma exposure that can be achieved with a nanosuspension formulation compared to a standard coarse suspension.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Ball Milling [3]

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Stabilizer (e.g., Tween 80)[3]

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Purified water

    • High-energy planetary ball mill or similar milling equipment

  • Procedure:

    • Prepare a pre-suspension by dispersing the API and stabilizer in purified water. A typical drug-to-stabilizer ratio is 2:1 (w/w).[3]

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill the suspension at a specified speed and duration. The milling time will need to be optimized for the specific compound.

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Rodent Pharmacokinetic Study for Bioavailability Assessment [6][7]

  • Animals:

    • Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[6]

    • Acclimate the animals for at least one week before the study.

    • Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle via the tail vein or a cannulated jugular vein.

    • Oral (PO) Group: Administer the compound formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).[1]

    • Blood can be collected via tail snip, saphenous vein, or from a cannula.

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.[1]

  • Sample Analysis:

    • Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method, typically LC-MS/MS.[6]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both IV and PO groups.

    • Determine the absolute oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental_Workflow_for_Improving_Bioavailability cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation Initial PK Study (IV & PO) Initial PK Study (IV & PO) Nanosuspension Nanosuspension Initial PK Study (IV & PO)->Nanosuspension Low Bioavailability Physicochemical Profiling Physicochemical Profiling Lipid-Based Formulation Lipid-Based Formulation Physicochemical Profiling->Lipid-Based Formulation In Vitro Metabolism In Vitro Metabolism Amorphous Dispersion Amorphous Dispersion In Vitro Metabolism->Amorphous Dispersion Select Lead Formulation Select Lead Formulation Nanosuspension->Select Lead Formulation Lipid-Based Formulation->Select Lead Formulation Amorphous Dispersion->Select Lead Formulation Rodent PK Study Rodent PK Study Select Lead Formulation->Rodent PK Study Bioavailability Assessment Bioavailability Assessment Rodent PK Study->Bioavailability Assessment Decision Decision Bioavailability Assessment->Decision Target Met?

Caption: Workflow for improving oral bioavailability.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed Q1 Is solubility < 10 µg/mL? Start->Q1 A1_Yes Focus on Solubility Enhancement (e.g., Nanosuspension) Q1->A1_Yes Yes Q2 Is in vitro metabolic clearance high? Q1->Q2 No A1_Yes->Q2 A2_Yes Investigate First-Pass Metabolism (Enzyme Inhibition Studies) Q2->A2_Yes Yes Q3 Is permeability low? Q2->Q3 No A2_Yes->Q3 A3_Yes Consider Permeability Enhancers or Prodrug Approach Q3->A3_Yes Yes End Optimized Strategy Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low bioavailability.

Signaling_Pathway_Impact cluster_absorption Absorption Barriers Oral Drug Oral Drug GI Tract GI Tract Oral Drug->GI Tract Poor Solubility Poor Solubility Oral Drug->Poor Solubility Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Bioavailability First-Pass Metabolism First-Pass Metabolism GI Tract->First-Pass Metabolism Target Tissue Target Tissue Systemic Circulation->Target Tissue Signaling Pathway Signaling Pathway Target Tissue->Signaling Pathway Therapeutic Effect Therapeutic Effect Signaling Pathway->Therapeutic Effect

Caption: Impact of bioavailability on therapeutic effect.

References

Technical Support Center: ABT-080 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. "ABT-080" appears to be a designation for several different experimental compounds in scientific literature, and the following information is a consolidation of data from various sources. Researchers should verify the specific compound they are working with and consult the relevant primary literature and supplier-specific documentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

The designation "this compound" has been associated with multiple investigational compounds in preclinical and clinical development. It is crucial to identify the specific therapeutic agent you are working with by its full chemical name or clinical trial identifier (e.g., TTX-080, BIIB080). The mechanism of action and experimental protocols will vary significantly between these different molecules.

Q2: What are the common sources of experimental variability with compounds designated as this compound?

Sources of variability can be broadly categorized and may include:

  • Compound Stability and Handling: Factors such as storage conditions (temperature, light exposure), solvent choice, and the number of freeze-thaw cycles can impact the integrity and activity of the compound.

  • Assay Conditions: Inconsistent cell densities, passage numbers, serum concentrations in media, and incubation times can lead to variable results.

  • Biological Variability: Differences in cell lines, primary cell donors, or animal models can contribute to varied responses.

  • Operator Technique: Minor differences in pipetting, mixing, and timing can introduce significant variability, especially in sensitive assays.

Q3: How should I prepare and store this compound?

For any experimental compound, it is critical to follow the manufacturer's or supplier's specific instructions for storage and preparation. Generally, compounds are stored as a desiccated powder at -20°C or -80°C. For experimental use, a stock solution is typically prepared in a suitable solvent (e.g., DMSO) and stored in aliquots at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be verified from the supplier's data sheet or relevant literature.

Troubleshooting Guides

Inconsistent In Vitro Assay Results
Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, uneven compound distribution, edge effects in microplates.Ensure thorough cell suspension mixing before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Loss of Compound Activity Improper storage, multiple freeze-thaw cycles of stock solution, compound degradation in media.Aliquot stock solutions and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Test the stability of the compound in your specific cell culture media over the time course of the experiment.
Unexpected Cytotoxicity High solvent concentration, off-target effects, incorrect dosing.Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and below the tolerance level of your cell line (typically <0.5%). Perform a dose-response curve to determine the optimal concentration range.
Variable In Vivo Efficacy
Problem Potential Cause Recommended Solution
Inconsistent Tumor Growth Inhibition Variability in tumor cell implantation, differences in animal age or weight, inconsistent dosing.Standardize tumor cell implantation technique and ensure consistent cell viability. Use age- and weight-matched animals for all experimental groups. Ensure accurate and consistent administration of the compound (e.g., oral gavage, intraperitoneal injection).
Pharmacokinetic Variability Differences in absorption, distribution, metabolism, and excretion (ADME) between animals.While some inter-animal variability is expected, significant deviations may warrant a review of the formulation and route of administration. Consult pharmacokinetic data if available.
Toxicity in Animal Models Incorrect dosage, off-target effects.Perform a maximum tolerated dose (MTD) study before initiating efficacy studies. Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior).

Experimental Protocols

Due to the ambiguity of "this compound," a specific, detailed experimental protocol cannot be provided. Researchers must refer to the protocols outlined in the primary publications associated with the specific compound they are using. For example, protocols for handling antisense oligonucleotides like BIIB080 will differ significantly from those for small molecule inhibitors.

Visualizations

General Troubleshooting Workflow for Experimental Variability

G start Inconsistent Experimental Results check_reagents Verify Reagent Quality and Storage start->check_reagents check_protocol Review Experimental Protocol for Deviations start->check_protocol check_equipment Calibrate and Check Equipment start->check_equipment troubleshoot_specific Troubleshoot Specific Assay/Model check_reagents->troubleshoot_specific check_protocol->troubleshoot_specific check_equipment->troubleshoot_specific operator_variability Assess Operator Technique data_analysis Re-evaluate Data Analysis Methods operator_variability->data_analysis consult_literature Consult Primary Literature and Supplier Documentation data_analysis->consult_literature troubleshoot_specific->operator_variability No obvious source of error resolve Problem Resolved troubleshoot_specific->resolve Source of error identified contact_support Contact Technical Support consult_literature->contact_support G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor ABT080 This compound ABT080->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression

FLAP Inhibitor Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for FLAP (5-Lipoxygenase-Activating Protein) Inhibitor Studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered in this field.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My FLAP inhibitor shows high potency in the binding assay but is significantly less active in the whole blood assay. What could be the cause?

A1: This is a common and critical issue in FLAP inhibitor development. The discrepancy often arises from the compound's physicochemical properties and the complexity of the whole blood matrix. Here are the primary factors to investigate:

  • High Plasma Protein Binding: FLAP inhibitors are often lipophilic to compete with arachidonic acid for the binding site.[1] This lipophilicity can lead to high affinity for plasma proteins like albumin and α1-acid-glycoprotein.[2][3] The bound fraction of the inhibitor is not available to engage with FLAP in leukocytes, leading to a rightward shift in the dose-response curve and a higher IC50 value.[4]

  • Poor Cell Permeability: While a compound may bind to isolated FLAP with high affinity, it must cross the cell membrane to reach its intracellular target in a whole blood assay. Poor membrane permeability can limit the effective intracellular concentration of the inhibitor.

  • Compound Instability: The inhibitor may be unstable in plasma, undergoing metabolic degradation by plasma enzymes.

  • Assay Kinetics: The pre-incubation time in the whole blood assay may not be sufficient for the inhibitor to reach equilibrium with plasma proteins and penetrate the target cells.

Troubleshooting Workflow:

G start Discrepancy Observed: High Binding Potency, Low Whole Blood Potency ppb Measure Plasma Protein Binding (PPB) start->ppb perm Assess Cell Permeability (e.g., Caco-2) start->perm stab Evaluate Plasma Stability start->stab time Optimize Assay Pre-incubation Time start->time high_ppb High PPB (>95%)? ppb->high_ppb low_perm Low Permeability? perm->low_perm unstable Unstable in Plasma? stab->unstable no_change No Improvement with Longer Incubation? time->no_change high_ppb->perm No sol_ppb Consider Structural Modifications to Reduce Lipophilicity high_ppb->sol_ppb Yes low_perm->stab No sol_perm Optimize for Better Cellular Uptake low_perm->sol_perm Yes unstable->time No sol_stab Identify and Block Metabolic Soft Spots unstable->sol_stab Yes sol_time Re-evaluate Assay Conditions and Compound Properties no_change->sol_time Yes G cluster_membrane Nuclear Membrane cluster_cytosol Cytosol FLAP FLAP LTA4 LTA4 FLAP->LTA4 transfers AA to 5-LO LTC4S LTC4 Synthase cPLA2 cPLA2 (activated) Membrane_PL Membrane Phospholipids cPLA2->Membrane_PL hydrolyzes AA Arachidonic Acid (AA) AA->FLAP Five_LO 5-LO (activated) Five_LO->FLAP associates with LTA4H LTA4 Hydrolase Membrane_PL->AA LTB4 LTB4 (Pro-inflammatory) LTA4->LTB4 LTA4H LTC4 LTC4 LTA4->LTC4 LTC4S CysLTs Cysteinyl LTs (LTD4, LTE4) LTC4->CysLTs FLAP_Inhibitor FLAP Inhibitor FLAP_Inhibitor->FLAP blocks AA binding G start Start: Compound Library binding_assay FLAP Binding Assay (Primary Screen) start->binding_assay hit_id Hit Identification (Potency & SAR) binding_assay->hit_id cellular_assay Cell-Based Assay (e.g., Neutrophil LTB4) hit_id->cellular_assay whole_blood Human Whole Blood Assay cellular_assay->whole_blood adme_pk In Vitro ADME & In Vivo PK Studies whole_blood->adme_pk lead_opt Lead Optimization adme_pk->lead_opt lead_opt->whole_blood Iterate in_vivo In Vivo Efficacy Model lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate

References

ABT-080 Toxicity and Mitigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the potential toxicity of ABT-080. As this compound development was discontinued, this information is based on available preclinical data and the broader pharmacology of its drug class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational drug that acts as a partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a degree of selectivity for the α4β2 subtype. These receptors are ligand-gated ion channels that, when activated, allow the influx of cations like sodium (Na+) and calcium (Ca2+). This influx leads to neuronal depolarization and the release of various neurotransmitters, which is thought to be the basis for its potential cognitive-enhancing effects. The major subtypes of nAChRs in the central nervous system are α4β2 and α7.[1]

Q2: What are the expected toxicities associated with this compound and similar nAChR agonists?

While specific public data on this compound's toxicity is limited, adverse effects can be inferred from its mechanism of action. Overstimulation of nAChRs can lead to a range of symptoms. In cases of poisoning by potent nAChR agonists like organophosphates (which cause excessive acetylcholine accumulation), symptoms can be severe and include muscle weakness, paralysis, and respiratory distress.[2] For a partial agonist like this compound, effects are expected to be milder and dose-dependent.

Potential Adverse Effects of nAChR Agonists

Category Potential Adverse Events
Neurological Headache, dizziness, seizures (at high doses)
Gastrointestinal Nausea, vomiting, diarrhea
Cardiovascular Tachycardia, hypertension

| Musculoskeletal | Muscle fasciculations, weakness |

Q3: Why is understanding the role of different nAChR subtypes important for toxicity?

Different nAChR subtypes, such as α4β2 and α7, are distributed differently in the brain and peripheral nervous system and can trigger distinct downstream signaling pathways.[1][3] For example, α7 nAChRs have high calcium permeability and are linked to neuroprotective signaling through the PI3K-Akt pathway.[1][3] Conversely, widespread activation of various nAChR subtypes can lead to off-target effects. The specific subtype selectivity of this compound would therefore influence its efficacy and side-effect profile.

Signaling Pathways Related to nAChR Agonism

The diagram below illustrates the general signaling cascade initiated by an nAChR agonist.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Events cluster_2 Physiological Outcomes A This compound (Agonist) B nAChR (e.g., α4β2) A->B Binds to receptor C Cation Influx (Ca2+, Na+) B->C D Membrane Depolarization C->D E Downstream Signaling (e.g., PI3K-Akt pathway) C->E Ca2+ dependent F Neurotransmitter Release D->F G Therapeutic Effect (e.g., Cognitive Enhancement) E->G F->G H Adverse Effect (e.g., Overstimulation) F->H G A Observe Unexpected Cytotoxicity B Verify Drug Concentration and Purity A->B E Assess for Excitotoxicity A->E C Run a Dose-Response Curve (e.g., MTT or LDH assay) B->C D Include Vehicle Control (Solvent only) C->D H Analyze Results D->H F Co-administer nAChR Antagonist (e.g., Mecamylamine) E->F G Measure Glutamate Release E->G F->H G->H G A Observe Neurotoxic Signs (e.g., tremors, seizures) B Is the dose above the therapeutic window? A->B C Yes B->C:w D No B->D:w E Reduce Dose C->E G Administer Benzodiazepine (e.g., Diazepam) for seizure control D->G F Consider Dose Fractionation (split daily dose) E->F H Re-evaluate Therapeutic Efficacy at Lower Dose F->H I If seizures persist, terminate experiment G->I

References

Technical Support Center: Interpreting Unexpected Results with ABT-089 (Pozanicline)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-089 (pozanicline), a selective α4β2 neuronal nicotinic receptor (NNR) partial agonist. The information provided is intended to help interpret unexpected results and guide further experimentation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected cognitive enhancement with ABT-089 in our animal model. What could be the reason?

A1: Several factors could contribute to a lack of cognitive enhancement with ABT-089 in your animal model. Consider the following:

  • Dose-Response Relationship: ABT-089 has exhibited a shallow inverted U-shaped dose-response curve for some clinical efficacy endpoints.[1] This suggests that higher doses may not necessarily produce greater effects and could even lead to reduced efficacy. It is crucial to test a wide range of doses to identify the optimal therapeutic window for your specific model and cognitive task.

  • Animal Model and Age: The effects of ABT-089 can vary depending on the animal model and age of the subjects. For instance, continuous infusion of ABT-089 enhanced spatial learning in aged rats but induced a small impairment in young rats in the standard Morris water maze.[2] Furthermore, while ABT-089 showed efficacy in adult ADHD clinical trials, it failed to show efficacy in pediatric ADHD studies.[3][4] Ensure your chosen animal model and its age are relevant to the cognitive domain you are investigating.

  • Route and Duration of Administration: Preclinical studies have shown that continuous administration of ABT-089 via osmotic pumps can be more effective than acute administration for improving spatial memory in rats.[2] The duration of treatment may also be critical, with some neuroprotective effects being more potent after chronic treatment.[5]

  • Cognitive Task Specificity: The efficacy of ABT-089 may be specific to certain cognitive domains. While it has shown promise in improving attention and executive function, its effects on other cognitive processes might be less pronounced.

Q2: Our in vitro electrophysiology results with ABT-089 are inconsistent. Sometimes it acts as an agonist, and other times as a partial agonist or even an antagonist. Why is this happening?

A2: The functional activity of ABT-089 is highly dependent on the specific neuronal nicotinic receptor (NNR) subtype and the experimental assay being used.[5][6] This differential activity is a key characteristic of the compound.

  • Receptor Subtype Specificity: ABT-089 is a partial agonist at α4β2* nAChRs.[3][7] However, its activity at other subtypes can differ. For example, it has high selectivity for α6β2* and α4α5β2 nAChR subtypes.[7] The expression profile of nAChR subtypes in your cellular system will significantly influence the observed functional outcome.

  • Assay Conditions: The observed functional activity can be influenced by the specific conditions of your electrophysiological assay, such as the concentration of the primary agonist used in competition assays or the duration of drug application.

Q3: We are observing a biphasic dose-response curve for dopamine release in our microdialysis experiments with ABT-089. Is this an expected finding?

A3: Yes, a biphasic concentration-response relationship for ABT-089-stimulated dopamine release has been reported.[8][9] This is attributed to its interaction with different nAChR subtypes that have varying sensitivities to the compound. Specifically, ABT-089 acts on a more sensitive and a less sensitive subtype of the α6β2* nAChR, contributing to this biphasic effect.[8][9]

Troubleshooting Guides

Problem: Lack of Efficacy in Cognitive Behavioral Assays

If you are not observing the expected pro-cognitive effects of ABT-089 in behavioral assays such as the Morris water maze, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Suboptimal Dose Perform a comprehensive dose-response study, including lower and higher doses than initially tested. Remember the potential for an inverted U-shaped dose-response curve.
Inappropriate Route or Duration of Administration Consider continuous infusion via osmotic pumps for chronic studies, as this has been shown to be more effective than acute dosing in some preclinical models.[2]
Model-Specific Effects Evaluate the age and species/strain of your animal model. The cognitive-enhancing effects of ABT-089 may be more pronounced in aged or cognitively impaired subjects.[2]
Task Sensitivity Ensure the chosen behavioral task is sensitive to modulation by α4β2* nAChR agonists. Consider using a battery of tests to assess different cognitive domains.
Problem: Inconsistent In Vitro Functional Activity

For researchers encountering variable functional activity of ABT-089 in cellular or tissue-based assays:

Potential Cause Troubleshooting Step
Mixed nAChR Subtype Population Characterize the nAChR subtype expression in your experimental system (e.g., using qPCR or subtype-selective antagonists). Use cell lines with well-defined, homogenous nAChR subtype expression for more consistent results.
Receptor Desensitization Prolonged exposure to ABT-089 can cause receptor desensitization.[8] Vary the pre-incubation and application times to assess the impact of desensitization on your results.
Assay-Dependent Effects Compare results from different functional assays (e.g., calcium imaging vs. patch-clamp electrophysiology) to get a comprehensive understanding of ABT-089's activity.

Data Presentation

Table 1: Binding Affinity and Functional Potency of ABT-089 at Different nAChR Subtypes

Receptor SubtypeBinding Affinity (Ki)Functional ActivityReference
α4β2 16 nMPartial Agonist[7]
α6β2 High SelectivityBiphasic Agonism[7][8]
α4α5β2 High SelectivityPartial Agonist[7][8]
α3β4 *Weak Agonism/No ActivityNo significant agonist or antagonist activity at concentrations ≤ 300 μM[3][8]
α7 Low AffinityWeak Agonism[6]

Note: The asterisk () indicates that the exact subunit composition can vary.*

Experimental Protocols

I. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the functional activity of ABT-089 on cells expressing specific nAChR subtypes.

  • Cell Culture: Culture a stable cell line expressing the human nAChR subtype of interest (e.g., α4β2) in appropriate media.

  • Electrophysiology Rig: Use a standard patch-clamp setup with an amplifier, data acquisition system, and perfusion system.

  • Solutions:

    • Internal Solution (in pipette): Containing (in mM): 140 KCl, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, adjusted to pH 7.2-7.4.

    • External Solution (bath): Containing (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4.

  • Recording:

    • Obtain a whole-cell recording with a gigaohm seal.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a control agonist (e.g., acetylcholine) at its EC50 concentration to establish a baseline response.

    • Apply varying concentrations of ABT-089 to determine its agonist or partial agonist activity.

    • To test for antagonistic activity, co-apply ABT-089 with the control agonist.

  • Data Analysis: Measure the peak current amplitude in response to drug application. Plot concentration-response curves to determine EC50 and maximal efficacy.

II. In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the measurement of extracellular acetylcholine levels in a specific brain region of a freely moving rodent in response to ABT-089 administration.

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow for a post-surgical recovery period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).[10][11] The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.[12][13]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into chilled vials.

  • Drug Administration: After establishing a stable baseline of acetylcholine release, administer ABT-089 (e.g., via intraperitoneal injection).

  • Analysis: Analyze the acetylcholine concentration in the dialysate samples using a sensitive method like HPLC with electrochemical detection.

  • Data Analysis: Express acetylcholine levels as a percentage of the baseline and compare the effects of different doses of ABT-089.

Mandatory Visualizations

ABT089_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ABT089 ABT-089 nAChR α4β2 nAChR ABT089->nAChR Partial Agonist ACh Acetylcholine ACh->nAChR Full Agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) Depolarization->Neurotransmitter_Release Cognitive_Function Modulation of Cognitive Function Neurotransmitter_Release->Cognitive_Function

Caption: Signaling pathway of ABT-089 at the α4β2 nicotinic acetylcholine receptor.

Experimental_Workflow_Electrophysiology start Start: Prepare Cell Culture (nAChR expressing cells) setup Setup Patch-Clamp Rig start->setup record Obtain Whole-Cell Recording setup->record baseline Establish Baseline Response (with control agonist, e.g., ACh) record->baseline application Apply ABT-089 (varying concentrations) baseline->application measure Measure Peak Current Amplitude application->measure analysis Data Analysis: Concentration-Response Curves (EC50, Emax) measure->analysis end End analysis->end

Caption: General experimental workflow for in vitro electrophysiology with ABT-089.

Caption: Troubleshooting logic for unexpected efficacy results with ABT-089.

References

Validation & Comparative

A Comparative Analysis of ABT-080 and Other 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, ABT-080, against other notable FLAP inhibitors. The following sections present quantitative performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to FLAP and its Inhibition

5-Lipoxygenase-Activating Protein (FLAP) is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] FLAP facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting enzyme in the leukotriene biosynthetic pathway. Inhibition of FLAP presents a promising therapeutic strategy for a range of inflammatory diseases by preventing the production of all leukotrienes.

Quantitative Comparison of FLAP Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other prominent FLAP inhibitors. It is critical to note that the inhibitory concentrations (IC50) were determined using different experimental assays, which may contribute to variations in the observed values. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of relative potency.

InhibitorIC50 (nM)Assay TypeReference
This compound 20Inhibition of ionophore-stimulated LTB4 formation[2]
MK-886 30FLAP inhibitor[2]
AZD5718 (Atuliflapon) 6.3FLAP binding[2]
BI 665915 1.7FLAP binding[2]
MK-0591 (Quiflapon) 1.6FLAP binding assay[2]
GSK2190915 (Fiboflapon) 2.6FLAP binding[2]

Signaling Pathway of Leukotriene Biosynthesis

The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis pathway. Inhibition of FLAP effectively blocks the entire downstream cascade, preventing the formation of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Leukotriene_Pathway cluster_membrane membrane Cell Membrane (Phospholipids) AA Arachidonic Acid (AA) cPLA2 cPLA₂ FLAP FLAP AA->FLAP cPLA2->AA releases Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to Five_HPETE 5-HPETE Five_LO->Five_HPETE LTA4 Leukotriene A₄ (LTA₄) Five_HPETE->LTA4 LTA4_hydrolase LTA₄ Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC₄ Synthase LTA4->LTC4_synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_hydrolase->LTB4 Inflammation Inflammatory Responses LTB4->Inflammation LTC4 Leukotriene C₄ (LTC₄) LTC4_synthase->LTC4 LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation ABT_080 This compound & Other FLAP Inhibitors ABT_080->FLAP inhibit

Caption: The leukotriene biosynthesis pathway highlighting the central role of FLAP.

Experimental Methodologies

A comprehensive understanding of the experimental conditions is crucial for the interpretation of the provided quantitative data. Below are summaries of the general protocols for the key assays used to evaluate FLAP inhibitors.

FLAP Competition Binding Assay

This assay is designed to determine the affinity of a test compound for FLAP by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the protein.

General Protocol Summary:

  • Membrane Preparation: Crude membrane preparations are obtained from cells expressing FLAP, such as human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells.[3]

  • Incubation: A fixed concentration of a radiolabeled FLAP ligand (e.g., [³H]-MK-886) and the cell membrane preparation are incubated with varying concentrations of the unlabeled test inhibitor.[3]

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Quantification: The amount of radioactivity bound to the membrane is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test inhibitor that displaces 50% of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.

FLAP_Binding_Assay start Start prep_membranes Prepare FLAP-expressing cell membranes start->prep_membranes incubate Incubate membranes with radiolabeled ligand and test inhibitor prep_membranes->incubate separate Separate bound and unbound ligand (Filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: A generalized workflow for a FLAP competition binding assay.

Inhibition of Ionophore-Stimulated LTB4 Formation Assay

This cell-based assay measures the ability of a compound to inhibit the production of leukotriene B4 (LTB4) in whole blood or isolated leukocytes stimulated with a calcium ionophore.

General Protocol Summary:

  • Sample Preparation: Fresh human whole blood or isolated leukocytes are used.

  • Pre-incubation: The blood or cell suspension is pre-incubated with various concentrations of the test inhibitor.

  • Stimulation: LTB4 production is stimulated by the addition of a calcium ionophore, such as A23187.[4]

  • Incubation: The samples are incubated to allow for LTB4 synthesis.

  • Termination and Lysis: The reaction is stopped, and in the case of whole blood, red blood cells are lysed.

  • LTB4 Quantification: The concentration of LTB4 in the plasma or cell supernatant is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[4]

  • Data Analysis: The concentration of the test inhibitor that inhibits LTB4 production by 50% (IC50) is calculated.

LTB4_Inhibition_Assay start Start prep_blood Prepare human whole blood or leukocytes start->prep_blood preincubate Pre-incubate with test inhibitor prep_blood->preincubate stimulate Stimulate with calcium ionophore preincubate->stimulate incubate Incubate to allow LTB4 synthesis stimulate->incubate terminate Terminate reaction and lyse RBCs incubate->terminate quantify Quantify LTB4 (ELISA or RIA) terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

References

A Comparative Guide to Leukotriene Modulators: Zileuton vs. Montelukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics for respiratory diseases, particularly asthma, the modulation of the leukotriene pathway has been a cornerstone of treatment strategies. This guide provides a detailed, data-driven comparison of two prominent drugs that target this pathway through distinct mechanisms: Zileuton, a 5-lipoxygenase inhibitor, and Montelukast, a cysteinyl leukotriene receptor antagonist. While the initial request included a comparison with ABT-080, a comprehensive search of scientific literature and clinical trial databases did not yield sufficient public information on "this compound" as an investigational drug for relevant indications. Therefore, this guide focuses on a comparison with the widely-used and well-documented leukotriene receptor antagonist, Montelukast.

Mechanism of Action: A Tale of Two Targets

Zileuton and Montelukast both interfere with the pro-inflammatory effects of leukotrienes but at different points in the signaling cascade.

Zileuton acts upstream by directly inhibiting the enzyme 5-lipoxygenase (5-LO).[1][2] This enzyme is crucial for the conversion of arachidonic acid into all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] By blocking this initial step, Zileuton effectively reduces the production of the entire family of leukotrienes.

Montelukast , on the other hand, is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][3] It competitively blocks the binding of the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to their receptor on target cells, such as airway smooth muscle and eosinophils. This prevents the downstream effects of these potent inflammatory mediators, which include bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[3]

Leukotriene Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptor Target Cell Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LO)->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response e.g., Bronchoconstriction, Mucus Secretion Zileuton Zileuton Zileuton->5-Lipoxygenase (5-LO) Inhibits Montelukast Montelukast Montelukast->CysLT1 Receptor Antagonizes Chronic_Asthma_Trial_Workflow Patient_Screening Screening of Patients (18-65 years, mild-moderate chronic stable asthma) Randomization Randomization (n=210) Patient_Screening->Randomization Zileuton_Arm Zileuton ER 2400 mg/day (n=109) Randomization->Zileuton_Arm Montelukast_Arm Montelukast 10 mg/day (n=101) Randomization->Montelukast_Arm Follow_up 12-Week Treatment Period Zileuton_Arm->Follow_up Montelukast_Arm->Follow_up Monthly_Assessments Monthly Assessments: - PEFR - Symptom Scores Follow_up->Monthly_Assessments Final_Analysis Final Efficacy and Safety Analysis Follow_up->Final_Analysis

References

Unveiling a Novel Approach to Eosinophil Regulation: A Comparative Analysis of Bcl-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a novel therapeutic strategy for eosinophilic disorders: the induction of apoptosis via Bcl-2 inhibition. While the specific compound "ABT-080" did not yield specific results in literature searches, we will focus on the well-characterized Bcl-2 inhibitor ABT-199 (Venetoclax) as a representative of this class and compare its effects with established eosinophil-targeting therapies. This guide will delve into the experimental data, methodologies, and underlying signaling pathways.

Eosinophils are key drivers of inflammation in a variety of diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis. Current therapeutic strategies primarily focus on blocking eosinophil-activating cytokines or inducing antibody-dependent cell-mediated cytotoxicity. However, targeting the intrinsic survival pathways of eosinophils presents a promising alternative. One such pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical for cell survival and apoptosis.

Comparative Efficacy of Eosinophil-Targeting Agents

The following table summarizes the quantitative effects of the Bcl-2 inhibitor ABT-199 and other key eosinophil-targeting drugs on various eosinophil functions.

Drug ClassTargetMechanism of ActionEffect on Blood Eosinophil CountEffect on Tissue Eosinophil CountInduction of Apoptosis
Bcl-2 Inhibitor Bcl-2Promotes apoptosisSignificant reductionSignificant reductionDirect induction
Anti-IL-5 IL-5Neutralizes IL-5≥ 80% reduction[1]~50-60% reduction[1]Indirectly promotes
Anti-IL-5Rα IL-5 Receptor αADCC of eosinophils≥ 80% reduction[1]Significant reduction[1]Induces via ADCC
Anti-IgE IgEPrevents IgE binding to FcεRIMedian 18.8% reduction[2]Reduction observedIncreased apoptosis[2]
Corticosteroids Glucocorticoid ReceptorInhibits survival signalsVariable reductionSignificant reductionDirect induction[3]

Experimental Protocols

A comprehensive understanding of the effects of these drugs requires robust experimental assays. Below are detailed methodologies for key experiments used to evaluate eosinophil function.

Eosinophil Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Culture: Isolate human eosinophils from peripheral blood of healthy or eosinophilic donors. Culture the eosinophils in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-5 to maintain viability.

  • Drug Treatment: Treat eosinophils with varying concentrations of the test compound (e.g., ABT-199) or a vehicle control for a specified period (e.g., 24 hours).

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
  • Chamber Setup: Use a modified Boyden chamber with a polycarbonate membrane separating the upper and lower wells.

  • Chemoattractant: Add a chemoattractant, such as eotaxin-1 (CCL11), to the lower wells.

  • Cell Preparation: Pre-treat isolated eosinophils with the test compound or vehicle control.

  • Cell Addition: Add the pre-treated eosinophils to the upper wells.

  • Incubation: Incubate the chamber to allow for cell migration.

  • Cell Counting: After incubation, count the number of migrated cells in the lower wells using a microscope or a cell counter.

  • Data Analysis: Compare the number of migrated cells in the drug-treated groups to the control group to determine the inhibitory effect of the compound on chemotaxis.

Eosinophil Degranulation Assay (Eosinophil Peroxidase Measurement)
  • Cell Stimulation: Treat isolated eosinophils with the test compound or vehicle control, followed by stimulation with a secretagogue (e.g., fMLP or immobilized IgA) to induce degranulation.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • EPO Assay: Measure the amount of eosinophil peroxidase (EPO) released into the supernatant using a colorimetric assay with a substrate like o-phenylenediamine dihydrochloride (OPD).

  • Data Analysis: Quantify the EPO activity in the supernatant and compare the results from the drug-treated groups to the control group to assess the inhibition of degranulation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in eosinophil survival and the general workflow for evaluating the efficacy of eosinophil-targeting compounds.

Eosinophil Survival and Apoptosis Pathways cluster_survival Survival Signaling cluster_apoptosis Apoptotic Signaling IL-5 IL-5 Receptor Receptor IL-5->Receptor GM-CSF GM-CSF GM-CSF->Receptor IL-3 IL-3 IL-3->Receptor STATs STATs Receptor->STATs PI3K/Akt PI3K/Akt Receptor->PI3K/Akt Bcl-xL Bcl-xL STATs->Bcl-xL Mcl-1 Mcl-1 PI3K/Akt->Mcl-1 Bcl-2 Bcl-2 PI3K/Akt->Bcl-2 Bax Bax Bcl-xL->Bax Bak Bak Mcl-1->Bak Bcl-2->Bax Bcl-2->Bak Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis ABT-199 ABT-199 ABT-199->Bcl-2 inhibits

Caption: Eosinophil survival is promoted by cytokines like IL-5, which upregulate anti-apoptotic Bcl-2 family proteins. ABT-199 inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for Eosinophil-Targeting Drug Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Eosinophil_Isolation Isolate Eosinophils (from blood) Drug_Treatment Treat with Test Compound (e.g., ABT-199, Comparators) Eosinophil_Isolation->Drug_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Drug_Treatment->Chemotaxis_Assay Degranulation_Assay Degranulation Assay (EPO Measurement) Drug_Treatment->Degranulation_Assay Animal_Model Induce Eosinophilic Inflammation (e.g., OVA-challenged mice) In_Vivo_Treatment Administer Test Compound Animal_Model->In_Vivo_Treatment BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Eosinophil Count In_Vivo_Treatment->BALF_Analysis Tissue_Histology Lung Tissue Histology (Eosinophil Infiltration) In_Vivo_Treatment->Tissue_Histology

Caption: A general workflow for validating the effects of a novel eosinophil-targeting compound, from in vitro functional assays to in vivo models of eosinophilic inflammation.

References

ABT-080: A Potent and Selective FLAP Inhibitor for Leukotriene Synthesis Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ABT-080, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, with other lipoxygenase enzymes. Understanding the selectivity profile of this compound is crucial for its application in research and as a potential therapeutic agent targeting inflammatory pathways mediated by leukotrienes.

Executive Summary

Comparison of this compound Activity

The inhibitory activity of this compound is primarily directed at FLAP, which indirectly but effectively halts the 5-LOX-mediated production of leukotrienes. The following table summarizes the known inhibitory concentration of this compound against its primary target.

TargetInhibitorIC50Assay System
5-Lipoxygenase-Activating Protein (FLAP)This compound20 nMInhibition of ionophore-stimulated LTB4 formation

Note: Data on the direct inhibition of 5-LOX, 12-LOX, and 15-LOX by this compound is not currently available in published literature. The selectivity of FLAP inhibitors is generally inferred from their mechanism, which does not involve direct interaction with the catalytic site of lipoxygenase enzymes.

Signaling Pathway and Mechanism of Action

The 5-lipoxygenase pathway is a critical cascade in the generation of pro-inflammatory leukotrienes from arachidonic acid. This process is initiated by cellular stimuli that lead to the activation of 5-LOX and its translocation to the nuclear membrane, where it interacts with FLAP.

5-Lipoxygenase Signaling Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol Arachidonic Acid (Membrane) Arachidonic Acid FLAP FLAP Arachidonic Acid (Membrane)->FLAP Binds 5-LOX (active) 5-LOX (active) FLAP->5-LOX (active) Presents AA Leukotriene A4 Leukotriene A4 5-LOX (active)->Leukotriene A4 Catalyzes Arachidonic Acid (Cytosol) Arachidonic Acid (from PLA2) Arachidonic Acid (Cytosol)->Arachidonic Acid (Membrane) 5-LOX (inactive) 5-LOX (inactive) 5-LOX (inactive)->5-LOX (active) Cellular Stimuli Cellular Stimuli Cellular Stimuli->5-LOX (inactive) Activation & Translocation This compound This compound This compound->FLAP Inhibits Downstream Leukotrienes (LTB4, LTC4, etc.) Downstream Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4->Downstream Leukotrienes (LTB4, LTC4, etc.) Inflammatory Response Inflammatory Response Downstream Leukotrienes (LTB4, LTC4, etc.)->Inflammatory Response

Figure 1. 5-Lipoxygenase signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor activity and selectivity. Below are representative protocols for evaluating FLAP inhibitors and lipoxygenase activity.

Protocol 1: FLAP Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for FLAP by measuring its ability to displace a radiolabeled ligand known to bind to the protein.

Materials:

  • Human neutrophil membrane preparations (source of FLAP)

  • Radiolabeled FLAP inhibitor (e.g., [3H]MK-886)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a multi-well plate, add the human neutrophil membrane preparation.

  • Add the radiolabeled FLAP inhibitor at a fixed concentration.

  • Add the different concentrations of the test compound or vehicle control.

  • Incubate the mixture at a specified temperature and time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Lipoxygenase Activity Assay (Measurement of Leukotriene Production)

This assay measures the inhibitory effect of a compound on the production of leukotrienes in a cellular context.

Materials:

  • Human neutrophils or other relevant cell line expressing the 5-LOX pathway

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate cells

  • Test compound (this compound)

  • Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or other leukotrienes

  • Spectrophotometer

Procedure:

  • Culture and harvest human neutrophils.

  • Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle control for a specified time.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

  • Incubate for a defined period to allow for leukotriene production.

  • Terminate the reaction and centrifuge to pellet the cells.

  • Collect the supernatant containing the secreted leukotrienes.

  • Quantify the amount of LTB4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Lipoxygenase Activity Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Cells Isolate Human Neutrophils Pre-incubation Pre-incubate cells with This compound or vehicle Isolate Cells->Pre-incubation Stimulation Stimulate with Calcium Ionophore (A23187) Pre-incubation->Stimulation Collect Supernatant Collect Supernatant Stimulation->Collect Supernatant Quantify Leukotrienes Quantify LTB4 (e.g., ELISA) Collect Supernatant->Quantify Leukotrienes Data Analysis Calculate IC50 Quantify Leukotrienes->Data Analysis

Figure 2. General workflow for a cell-based lipoxygenase activity assay.

Conclusion

This compound is a potent inhibitor of FLAP, a critical protein in the 5-lipoxygenase pathway. Its mechanism of action, which involves preventing the presentation of arachidonic acid to 5-LOX, confers a high degree of selectivity for this pathway. While direct comparative data against other lipoxygenases is limited, the indirect mode of inhibition strongly suggests minimal off-target effects on 12-LOX and 15-LOX. The provided experimental protocols offer a framework for researchers to further investigate the selectivity and efficacy of this compound and other FLAP inhibitors in various experimental settings. This targeted approach to inhibiting leukotriene synthesis holds significant promise for the development of novel anti-inflammatory therapies.

References

A Comparative Guide: Leukotriene Biosynthesis Inhibition vs. Cysteinyl-Leukotriene Receptor Antagonism in Inflammatory Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and respiratory disease therapeutics, the leukotriene pathway presents a critical target. Cysteinyl-leukotrienes (CysLTs) are potent lipid mediators that play a central role in the pathophysiology of conditions such as asthma and allergic rhinitis.[1] They are responsible for inducing bronchoconstriction, increasing mucus secretion, and promoting inflammation.[2] Consequently, two primary therapeutic strategies have emerged to counteract the effects of CysLTs: inhibition of their biosynthesis and antagonism of their receptors.

This guide provides a detailed comparison of these two approaches, with a focus on the leukotriene biosynthesis inhibitor ABT-080 and the class of cysteinyl-leukotriene receptor antagonists. While this compound is identified as a leukotriene biosynthesis inhibitor with potential applications in asthma, publicly available experimental and clinical data for this specific compound are limited. Therefore, this guide will use the well-characterized 5-lipoxygenase (5-LOX) inhibitor, zileuton, as a representative of the biosynthesis inhibition strategy to facilitate a data-driven comparison with the extensively studied CysLT receptor antagonists, montelukast and zafirlukast.

Mechanism of Action: Two Sides of the Same Pathway

The leukotriene signaling cascade originates from the conversion of arachidonic acid into leukotrienes by the enzyme 5-lipoxygenase.[1] Leukotriene biosynthesis inhibitors and CysLT receptor antagonists intervene at different points in this pathway to mitigate the pro-inflammatory effects of CysLTs.

Leukotriene Biosynthesis Inhibitors (e.g., this compound, Zileuton): These agents act upstream in the leukotriene pathway by inhibiting the 5-lipoxygenase enzyme. This blockade prevents the synthesis of all leukotrienes, including both the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄) and leukotriene B₄ (LTB₄), another potent inflammatory mediator.[3][4] this compound is classified as an orally active inhibitor of leukotriene biosynthesis.

Cysteinyl-Leukotriene Receptor Antagonists (e.g., Montelukast, Zafirlukast): This class of drugs, often referred to as "lukasts," acts downstream by selectively and competitively blocking the CysLT₁ receptor.[5] By occupying the receptor, they prevent the binding of cysteinyl-leukotrienes, thereby inhibiting their ability to trigger bronchoconstriction and inflammatory responses.[5][6]

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response activates ABT_080 This compound (Leukotriene Biosynthesis Inhibitor) ABT_080->Five_LOX inhibits CysLT_Antagonists CysLT Receptor Antagonists (e.g., Montelukast, Zafirlukast) CysLT_Antagonists->CysLT1_Receptor blocks cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - 5-LOX Enzyme Solution - Substrate (Arachidonic Acid) - Test Compound (e.g., this compound) - Assay Buffer Incubate Incubate Enzyme with Test Compound Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure Measure Product Formation (e.g., Spectrophotometry at 234 nm) Add_Substrate->Measure Calculate Calculate % Inhibition and IC₅₀ Value Measure->Calculate cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Analysis Reagents Prepare Components: - Cell Membranes with CysLT1 Receptors - Radiolabeled Ligand (e.g., [³H]LTD₄) - Test Compound (e.g., Montelukast) - Buffer Incubate Incubate Membranes, Radioligand, and Test Compound Reagents->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Quantify Calculate Determine Binding Affinity (e.g., Ki, IC₅₀) Quantify->Calculate

References

A Head-to-Head Comparison of Leukotriene Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Montelukast, Zafirlukast, and Zileuton in Inflammatory Airway Disease

Leukotriene inhibitors represent a significant class of therapeutic agents in the management of chronic inflammatory conditions, most notably asthma and allergic rhinitis. These drugs target the leukotriene signaling pathway, a critical cascade in the pathophysiology of airway inflammation and bronchoconstriction. This guide provides a detailed comparison of the three most prominent leukotriene inhibitors—montelukast, zafirlukast, and zileuton—drawing on data from direct head-to-head clinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the comparative efficacy, mechanisms of action, and experimental evaluation of these compounds.

The Leukotriene Signaling Pathway: A Therapeutic Target

Leukotrienes are potent inflammatory mediators derived from arachidonic acid. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. The CysLTs exert their pro-inflammatory effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

The therapeutic agents discussed in this guide interrupt this pathway at distinct points. Zileuton is a 5-LO inhibitor, preventing the synthesis of all leukotrienes. In contrast, montelukast and zafirlukast are leukotriene receptor antagonists (LTRAs), specifically blocking the CysLT1 receptor and thereby inhibiting the effects of cysteinyl leukotrienes.

Leukotriene_Signaling_Pathway cluster_synthesis Leukotriene Synthesis cluster_action Leukotriene Action cluster_inhibition Points of Inhibition Arachidonic Acid Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-LO / FLAP 5-LO 5-Lipoxygenase FLAP FLAP LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor CysLTs->CysLT1 Receptor Inflammatory Response Bronchoconstriction, Inflammation, Mucus Production CysLT1 Receptor->Inflammatory Response Zileuton Zileuton Zileuton->5-LO Montelukast Montelukast Montelukast->CysLT1 Receptor Zafirlukast Zafirlukast Zafirlukast->CysLT1 Receptor

Figure 1. Leukotriene Signaling Pathway and Points of Inhibition.

Head-to-Head Clinical Efficacy: A Data-Driven Comparison

Direct comparative studies of leukotriene inhibitors are crucial for discerning differences in their clinical performance. The following tables summarize quantitative data from key head-to-head clinical trials in asthma and allergic rhinitis.

Asthma

Table 1: Comparison of Zileuton and Montelukast in Chronic Persistent Asthma [1]

Outcome MeasureZileuton ER (2400 mg/day)Montelukast (10 mg/day)p-value
Change in Peak Expiratory Flow Rate (PEFR) (L/min) +64.8+40.6<0.001
Percentage Improvement in PEFR 27.0%18.4%0.006
Patients with ≥12% PEFR Improvement 67.9%51.5%0.015
Reduction in Overall Symptom Intensity Score -5.0-4.20.018

Table 2: Comparison of Zileuton and Montelukast in Acute Asthma [2][3][4]

Outcome Measure (at 48 hours)Zileuton (added to standard therapy)Montelukast (added to standard therapy)Placebo (added to standard therapy)p-value (Zileuton vs. Montelukast)
Mean Peak Expiratory Flow Rate (PEFR) (L/min) 344.75293.50295.000.015
Total Rescue Medication Doses 0110Not Reported

Table 3: Comparison of Montelukast and Zafirlukast in Children with Partially Controlled Asthma [5][6]

Outcome MeasureMontelukast (5 mg/day)Zafirlukast (20 mg/day)p-value
Change in FEV1 (%) Statistically significant improvement from baselineStatistically significant improvement from baselineNo significant difference between groups
Reduction in Daytime Symptoms Statistically significantStatistically significantNo significant difference between groups
Reduction in Night Awakenings Statistically significantStatistically significantNo significant difference between groups

Table 4: Comparison of Montelukast and Zafirlukast on Quality of Life in Mild Asthma [7]

Asthma Quality of Life Questionnaire (AQLQ) DomainMontelukast (10 mg/day) - Change from BaselineZafirlukast (40 mg/day) - Change from BaselineBetween-Group Comparison
Overall Score 4.7 to 5.5 (p < 0.05)4.8 to 5.7 (p < 0.05)No significant difference
Physical Activities 5.1 to 5.9 (p < 0.05)5.0 to 5.7 (p < 0.05)No significant difference
Symptoms 5.0 to 5.7 (p < 0.05)4.9 to 5.6 (p < 0.05)No significant difference
Emotions 4.7 to 5.3 (p < 0.05)4.8 to 5.8 (p < 0.05)No significant difference
Environmental Stimuli 4.6 to 5.3 (p < 0.05)4.7 to 5.6 (p < 0.05)No significant difference
Allergic Rhinitis

A meta-analysis of 14 head-to-head randomized controlled trials comparing leukotriene receptor antagonists (LTRAs) with selective H1-antihistamines (SAHs) in patients with allergic rhinitis provided the following insights.[8][9]

Table 5: Meta-Analysis of LTRAs vs. Selective H1-Antihistamines in Allergic Rhinitis [8][9]

Symptom ScoreFavors LTRAsFavors SAHsp-value
Daytime Nasal Symptoms 0.003
Daytime Eye Symptoms 0.009
Nighttime Symptoms <0.001
Composite Symptom Score No significant differenceNo significant difference0.30
Rhinoconjunctivitis Quality of Life No significant differenceNo significant difference0.71

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of clinical findings. Below are representative experimental protocols from the cited head-to-head studies.

Study of Zileuton vs. Montelukast in Chronic Persistent Asthma[1][10]
  • Study Design: A randomized, comparative, multicenter clinical trial conducted over 12 weeks.

  • Patient Population: 210 patients aged 18-65 years with a clinical diagnosis of mild to moderate chronic stable asthma.

  • Inclusion Criteria: Patients with a forced expiratory volume in one second (FEV1) of 60-80% of the predicted value and demonstrating at least 15% reversibility in FEV1 after inhalation of a short-acting beta-2 agonist.

  • Intervention:

    • Zileuton extended-release (ER) tablets: 1200 mg twice daily.

    • Montelukast sodium tablets: 10 mg once daily.

  • Primary Efficacy Endpoint: Change from baseline in Peak Expiratory Flow Rate (PEFR).

  • Secondary Efficacy Endpoints:

    • Percentage of patients with a ≥12% improvement in PEFR.

    • Change in asthma symptom scores (cough, wheeze, chest tightness, and shortness of breath, each on a 4-point scale).

  • Data Collection: PEFR and symptom scores were assessed at monthly outpatient visits.

  • Statistical Analysis: Comparative efficacy was assessed using appropriate statistical tests for continuous and categorical data.

Study of Montelukast vs. Zafirlukast in Children with Asthma[5][6]
  • Study Design: A comparative clinical trial with a 6-month follow-up period.

  • Patient Population: 61 children aged 6-14 years diagnosed with partially controlled asthma.

  • Intervention:

    • Group 1: Montelukast 5 mg once daily before sleep.

    • Group 2: Zafirlukast 10 mg twice daily.

  • Outcome Measures:

    • Forced Expiratory Volume in 1 second (FEV1).

    • Frequency of short-acting beta-agonist and inhaled corticosteroid use.

    • Daytime and nighttime asthma symptoms.

    • Emergency department admissions.

  • Data Collection: Patients were followed up monthly for 6 months.

  • Statistical Analysis: Pre- and post-treatment values within each group and between the two groups were compared using appropriate statistical tests.

Experimental Workflow: A Visual Representation

The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing two leukotriene inhibitors in asthma.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase (e.g., 12 weeks) cluster_assessment Outcome Assessment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Assessment Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment (FEV1, Symptom Scores) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Group A Drug A (e.g., Montelukast) Randomization->Group A Group B Drug B (e.g., Zafirlukast) Randomization->Group B Follow-up Visits Regular Follow-up Visits (e.g., Monthly) Group A->Follow-up Visits Group B->Follow-up Visits Efficacy Endpoints Primary & Secondary Efficacy Endpoints (FEV1, PEFR, Symptom Scores) Follow-up Visits->Efficacy Endpoints Safety Assessment Adverse Event Monitoring Follow-up Visits->Safety Assessment QoL Assessment Quality of Life Questionnaires Follow-up Visits->QoL Assessment Data Analysis Data Analysis Efficacy Endpoints->Data Analysis Safety Assessment->Data Analysis QoL Assessment->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Figure 2. Generalized Workflow of a Head-to-Head Clinical Trial.

Summary and Future Directions

The available head-to-head clinical trial data provides valuable insights into the comparative efficacy of different leukotriene inhibitors. In chronic persistent asthma, zileuton ER demonstrated a statistically significant greater improvement in PEFR and overall symptom scores compared to montelukast.[1] In the context of acute asthma, the addition of zileuton to standard therapy resulted in a more significant improvement in lung function than the addition of montelukast.[2][3][4]

Conversely, studies comparing the leukotriene receptor antagonists montelukast and zafirlukast in children with partially controlled asthma and in adults with mild asthma did not find significant differences in their effects on lung function, symptom control, or quality of life.[5][6][7]

For allergic rhinitis, a meta-analysis suggests that while LTRAs and selective H1-antihistamines have comparable overall efficacy and impact on quality of life, LTRAs may be more effective for nighttime symptoms, whereas SAHs appear superior for daytime nasal and eye symptoms.[8][9]

It is important for researchers and drug development professionals to consider the nuances of each molecule's mechanism of action, patient population, and specific clinical endpoints when designing and interpreting studies in this therapeutic area. Future head-to-head trials could further elucidate the comparative benefits of these agents in more specific asthma phenotypes and explore their long-term effectiveness and safety profiles in larger, more diverse populations.

References

Unraveling the Research Landscape of ABT-080: A Comparative Analysis of Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An initial investigation into the research surrounding ABT-080 reveals a notable ambiguity in its designation. While some commercial suppliers list a compound with this name as a leukotriene synthesis inhibitor, there is a significant lack of substantial scientific literature and clinical trial data under this specific identifier. It is plausible that "this compound" may be a typographical error for other well-researched compounds developed by Abbott Laboratories (now AbbVie), such as ABT-869 (Linifanib) or ABT-199 (Venetoclax), or potentially the numerically similar investigational therapies TTX-080 or BIIB080. Given the depth of publicly available data required for a comprehensive comparison guide, this analysis will proceed under the assumption that the intended subject of inquiry is the multi-targeted tyrosine kinase inhibitor, ABT-869 (Linifanib).

Linifanib is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[1][2][3] Its mechanism of action involves blocking the signaling pathways that contribute to tumor growth and angiogenesis, making it a subject of extensive research in oncology.[4] This guide provides a comparative overview of Linifanib's performance against another multi-targeted kinase inhibitor, Sorafenib, with supporting experimental data and methodologies to aid in the reproducibility of these findings.

Comparative Efficacy and Safety

The following table summarizes key quantitative data from preclinical and clinical studies of Linifanib (ABT-869) and a relevant comparator, Sorafenib.

ParameterLinifanib (ABT-869)SorafenibReference
Target Kinases KDR, Flt-1, Flt-3, CSF-1R, PDGFRβVEGFR-2, VEGFR-3, PDGFRβ, c-KIT, FLT-3, RET[1][2]
IC50 (KDR/VEGFR2) 4 nM90 nM[1]
IC50 (PDGFRβ) 66 nM58 nM[1]
Tumor Growth Inhibition (in vivo) ED50 = 1.5-5 mg/kg (various xenograft models)-
Common Adverse Events (Grade 3/4) Hypertension, fatigue, diarrheaHand-foot skin reaction, diarrhea, fatigue, hypertension

Signaling Pathway of Linifanib (ABT-869)

Linifanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The diagram below illustrates the primary mechanism of action.

Linifanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis PKC->Angiogenesis ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Linifanib Linifanib (ABT-869) Linifanib->VEGFR Linifanib->PDGFR

Caption: Mechanism of action of Linifanib (ABT-869).

Experimental Protocols

To ensure the reproducibility of the research findings cited, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (In Vitro)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Linifanib against target receptor tyrosine kinases.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • Recombinant human kinase domains (e.g., KDR, PDGFRβ) are incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Serial dilutions of Linifanib (or comparator compound) are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (In Vitro)

  • Objective: To assess the effect of Linifanib on the proliferation of cancer cell lines.

  • Procedure:

    • Human tumor cell lines (e.g., HT-1080 fibrosarcoma, MV4-11 leukemia) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of Linifanib or vehicle control.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

Tumor Xenograft Model (In Vivo)

  • Objective: To evaluate the anti-tumor efficacy of Linifanib in a living organism.

  • Procedure:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human tumor cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Linifanib is administered orally at various doses, typically once or twice daily.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess microvessel density).

    • The efficacy is reported as tumor growth inhibition or regression.

By providing a structured comparison, detailed signaling pathways, and explicit experimental protocols, this guide aims to facilitate the critical evaluation and potential replication of research findings related to multi-targeted kinase inhibitors like Linifanib (ABT-869).

References

Benchmarking ABT-080 Against Novel Anti-Inflammatories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ABT-080, a leukotriene biosynthesis inhibitor, against a selection of novel anti-inflammatory agents. Due to the limited publicly available data on this compound (CAS 189498-57-5), this guide focuses on the well-characterized thrombospondin-1 mimetic peptide, ABT-898 , which has demonstrated significant anti-inflammatory properties in preclinical models. The comparison is made with leading examples of new classes of anti-inflammatory drugs: a Janus kinase (JAK) inhibitor (Tofacitinib), an anti-cytokine therapy (Infliximab), and an NLRP3 inflammasome inhibitor (MCC950). The data presented is primarily from studies utilizing the dextran sodium sulfate (DSS)-induced colitis mouse model, a widely accepted model for inflammatory bowel disease, to allow for a relevant, albeit indirect, comparison of their anti-inflammatory efficacy.

Executive Summary

The landscape of anti-inflammatory therapeutics is rapidly evolving, moving beyond traditional NSAIDs and corticosteroids to more targeted approaches. This guide delves into the mechanism and preclinical efficacy of ABT-898 and compares it with novel agents that modulate key inflammatory signaling pathways. The presented data, summarized in clear, structured tables, and supported by detailed experimental protocols and pathway diagrams, aims to provide researchers and drug development professionals with a valuable resource for understanding the relative potential of these different therapeutic strategies.

Comparative Data

The following tables summarize the quantitative data on the anti-inflammatory effects of ABT-898 and the selected novel anti-inflammatory agents in preclinical DSS-induced colitis models.

Table 1: Efficacy of ABT-898 in DSS-Induced Colitis in Mice

ParameterControl (DSS)ABT-898 Treated (DSS)Percentage Improvementp-valueReference
Inflammatory ScoreHighSignificantly ReducedNot specified< 0.0001[1]
Plasma IL-6 LevelsElevatedSignificantly DiminishedNot specified0.0148[2]
pSTAT3 Positive CellsIncreasedSignificantly DecreasedNot specified0.0110[2]

Table 2: Efficacy of Novel Anti-Inflammatories in DSS-Induced Colitis in Mice

Drug (Class)ParameterControl (DSS)Treated (DSS)Percentage Improvementp-valueReference
Tofacitinib (JAK Inhibitor)Body Weight Loss~20%~10%~50%< 0.01[3]
Colon LengthShortenedSignificantly LongerNot specified< 0.05[4]
Histological ScoreHighSignificantly ReducedNot specified< 0.05[4]
Infliximab (Anti-TNF)Disease Activity IndexHighSignificantly ReducedNot specified< 0.05[5]
Histological ScoreHighSignificantly ReducedNot specified< 0.05[6]
MCC950 (NLRP3 Inhibitor)Disease Activity IndexHighSignificantly ReducedNot specifiedNot specified[7]
Colon LengthShortenedSignificantly LongerNot specified< 0.05[8]
IL-1β Levels (colon)ElevatedSignificantly ReducedNot specified< 0.01[8]

Signaling Pathways and Mechanisms of Action

ABT-898 Signaling Pathway

ABT-898 is a synthetic peptide that mimics the anti-inflammatory and anti-angiogenic properties of thrombospondin-1 (TSP-1). Its primary mechanism of action in inflammation involves the inhibition of the IL-6/STAT3 signaling pathway. By reducing the levels of the pro-inflammatory cytokine IL-6, ABT-898 leads to decreased phosphorylation and activation of the transcription factor STAT3, which is a key regulator of inflammatory gene expression.

ABT898_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Inflammatory_Genes Inflammatory Gene Expression pSTAT3->Inflammatory_Genes Promotes Transcription ABT-898 ABT-898 ABT-898->IL-6 Reduces Levels ABT-898->pSTAT3 Inhibits Activation

ABT-898 Mechanism of Action
Novel Anti-Inflammatory Signaling Pathways

Novel anti-inflammatory drugs target specific components of the inflammatory cascade, offering more precise modulation of the immune response compared to broader-acting agents.

JAK-STAT Pathway (Tofacitinib)

Janus kinases (JAKs) are intracellular enzymes that transduce signals from cytokine receptors to Signal Transducers and Activators of Transcription (STATs). Tofacitinib is a pan-JAK inhibitor that blocks the activity of JAK1, JAK2, and JAK3, thereby interfering with the signaling of numerous pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Inflammatory_Genes Inflammatory Gene Expression pSTAT->Inflammatory_Genes Promotes Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

JAK-STAT Pathway Inhibition

TNF-α Pathway (Infliximab)

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. Infliximab is a monoclonal antibody that binds to and neutralizes TNF-α, preventing it from activating its receptors and initiating downstream inflammatory signaling.

TNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds Infliximab Infliximab Infliximab->TNF-alpha Binds & Neutralizes Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex Recruits NF-kB_Activation NF-κB Activation Signaling_Complex->NF-kB_Activation Leads to Inflammatory_Response Inflammatory Response NF-kB_Activation->Inflammatory_Response Induces

TNF-α Pathway Neutralization

NLRP3 Inflammasome Pathway (MCC950)

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.

NLRP3_Pathway cluster_stimuli Activation Signals (DAMPs/PAMPs) cluster_intracellular Intracellular Signal_1 Signal 1 (e.g., LPS) NF-kB NF-κB Activation Signal_1->NF-kB Signal_2 Signal 2 (e.g., ATP) NLRP3_Assembly NLRP3 Inflammasome Assembly Signal_2->NLRP3_Assembly pro-IL-1B pro-IL-1β & NLRP3 Transcription NF-kB->pro-IL-1B pro-IL-1B->NLRP3_Assembly Caspase-1 Caspase-1 Activation NLRP3_Assembly->Caspase-1 IL-1B_maturation IL-1β Maturation & Secretion Caspase-1->IL-1B_maturation MCC950 MCC950 MCC950->NLRP3_Assembly Inhibits

NLRP3 Inflammasome Inhibition

Experimental Protocols

The following are summaries of the experimental protocols used in the studies cited for the DSS-induced colitis model.

DSS-Induced Colitis Model: General Protocol

Acute colitis is induced in mice (e.g., C57BL/6 strain) by administering dextran sodium sulfate (DSS) in their drinking water for a defined period, typically 5-7 days. The concentration of DSS can vary (e.g., 2.5-4% w/v) depending on the desired severity of colitis.[9] During and after DSS administration, mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. These parameters are often combined into a Disease Activity Index (DAI). At the end of the study, mice are euthanized, and colons are collected for macroscopic and histological analysis to assess the extent of inflammation and tissue damage.

Experimental Workflow: DSS-Induced Colitis and Treatment

DSS_Workflow Start Start DSS_Admin DSS Administration (in drinking water, 5-7 days) Start->DSS_Admin Treatment Administer Test Compound (e.g., ABT-898, Tofacitinib) DSS_Admin->Treatment Concurrent or subsequent Monitoring Daily Monitoring (Weight, DAI) DSS_Admin->Monitoring Treatment->Monitoring Endpoint Euthanasia & Colon Collection Monitoring->Endpoint Analysis Macroscopic & Histological Analysis, Biomarker Quantification Endpoint->Analysis End End Analysis->End

DSS-Induced Colitis Experimental Workflow
Specific Protocols for Cited Studies

  • ABT-898 (Gutierrez et al., 2015):

    • Animal Model: Wild-type and TSP-1 deficient mice.

    • Colitis Induction: DSS administered in drinking water for 7 days.

    • Treatment: ABT-898 was dissolved in a sterile 5% glucose solution and delivered continuously via subcutaneously implanted mini-pumps throughout the 7 days of DSS administration.[2]

    • Analysis: Plasma levels of IL-6 were measured by ELISA. Colonic tissues were harvested for histological evaluation of inflammation. Immunohistochemistry was used to detect CD31 and MECA for microvessel density assessment. Activation of STAT3 was quantified by immunohistochemistry and Western blotting for phosphorylated STAT3 (pSTAT3).[2]

  • Tofacitinib (Zhang et al., 2022; Texler et al., 2021):

    • Animal Model: C57BL/6 mice or rats.

    • Colitis Induction: 2.5% (w/v) DSS in drinking water for 5 days.[10]

    • Treatment: Tofacitinib administered orally, for example, twice daily in a therapeutic manner after DSS induction.[4] In another study, tofacitinib was administered in the drinking water intermittently with DSS cycles.[11]

    • Analysis: Assessed body weight changes, colon length, and histological scoring of tissue damage.[3][4] Fecal biomarkers like lipocalin 2 were also measured.[4]

  • Infliximab (Lopetuso et al., 2013):

    • Animal Model: C57BL/6 mice.

    • Colitis Induction: DSS model of colitis.

    • Treatment: Infliximab was administered either intravenously or by enema.[6]

    • Analysis: Clinical efficacy was assessed, and stool, serum, and colon samples were collected to measure infliximab levels and for histological analysis using the Rachmilewitz score.[6]

  • MCC950 (Perera et al., 2018):

    • Animal Model: Spontaneous chronic colitis mouse model (Winnie mice), which mimics human ulcerative colitis.

    • Treatment: Oral administration of 40 mg/kg MCC950 for three weeks starting at the chronic stage of colitis.

    • Analysis: Assessed body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores. Pro-inflammatory cytokine and chemokine levels (including IL-1β, IL-18, TNF-α, IL-6) were measured in colonic explants. Caspase-1 activation and IL-1β release were also quantified in colonic explants and isolated macrophages.[8]

Conclusion

ABT-898 demonstrates a distinct anti-inflammatory mechanism by targeting the IL-6/STAT3 signaling pathway, which is a novel approach compared to the more established mechanisms of JAK inhibitors and anti-TNF therapies, and the emerging field of inflammasome inhibition. The preclinical data in the DSS-induced colitis model suggests that ABT-898 has significant anti-inflammatory efficacy, comparable to that observed with novel agents like tofacitinib, infliximab, and MCC950 in similar models.

For researchers and drug developers, the choice of an anti-inflammatory strategy will depend on the specific disease context and the desired therapeutic profile. ABT-898, with its dual anti-inflammatory and anti-angiogenic properties, may offer a unique advantage in diseases where both processes are pathogenic. Further head-to-head comparative studies are warranted to more definitively position ABT-898 within the expanding armamentarium of novel anti-inflammatory therapeutics. This guide provides a foundational comparison to aid in these ongoing research and development efforts.

References

Unveiling the Cognitive-Enhancing Mechanism of ABT-089: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the in vivo validation of ABT-089's (pozanicline) mechanism of action as a cognitive-enhancing agent. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of ABT-089 with other alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in clearly structured tables. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of ABT-089's function.

Abstract

ABT-089 is a selective partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2* and α6β2* subtypes.[1][2][3] Preclinical studies in various animal models have demonstrated its potential as a cognitive enhancer.[2][4] This guide synthesizes available in vivo data to elucidate its mechanism of action and compare its efficacy with other cognitive-enhancing compounds.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

ABT-089 exerts its pro-cognitive effects by modulating the activity of α4β2* and α6β2* nAChRs in the brain. These receptors are ligand-gated ion channels that, upon activation, lead to an influx of cations such as sodium (Na+) and calcium (Ca2+).[5] This influx results in neuronal depolarization and the modulation of various downstream signaling cascades. The activation of these specific nAChR subtypes is believed to enhance neurotransmitter release, including acetylcholine and dopamine, which are crucial for cognitive processes like learning and memory.[2][5] The partial agonist nature of ABT-089 suggests a favorable therapeutic window, potentially minimizing the adverse effects associated with full nAChR agonists.[4]

ABT-089 Mechanism of Action cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling ABT089 ABT-089 (Pozanicline) a4b2 α4β2* nAChR ABT089->a4b2 Partial Agonist a6b2 α6β2* nAChR ABT089->a6b2 Partial Agonist Ca_influx Ca²⁺ Influx a4b2->Ca_influx a6b2->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Neurotransmitter Neurotransmitter Release (ACh, DA) Ca_influx->Neurotransmitter CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Cognitive_enhancement Cognitive Enhancement Neurotransmitter->Cognitive_enhancement Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Gene_expression->Cognitive_enhancement Contextual Fear Conditioning Workflow Habituation Habituation to Conditioning Chamber Training Training: Conditioning Chamber (Tone + Footshock) Habituation->Training Test_Context Context Test: Return to Chamber (No Tone or Shock) Training->Test_Context Test_Cue Cue Test: Novel Chamber (Tone, No Shock) Training->Test_Cue Measure Measure: % Freezing Time Test_Context->Measure Test_Cue->Measure Morris Water Maze Workflow Acquisition Acquisition Phase: Multiple trials per day (Hidden Platform) Probe Probe Trial: Platform removed Acquisition->Probe Measure_Acquisition Measure: Escape Latency Path Length Acquisition->Measure_Acquisition Measure_Probe Measure: Time in Target Quadrant Platform Crossings Probe->Measure_Probe

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ABT-080

Author: BenchChem Technical Support Team. Date: November 2025

I. Overview and Precautionary Measures

ABT-080 is a research chemical, and like all laboratory reagents, it must be handled with care.[1] Proper disposal is a critical aspect of laboratory safety and environmental protection.[2] The inappropriate disposal of chemical waste is illegal and can have serious consequences.[2] Therefore, a conservative approach to disposal is recommended in the absence of specific hazard information.

Before handling this compound, it is crucial to obtain and consult its Safety Data Sheet (SDS).[2] If the SDS is not available, the compound should be treated as a hazardous substance. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]

II. Quantitative Data and Personal Protective Equipment

In the absence of specific data for this compound, the following table outlines general recommendations for personal protective equipment when handling research chemicals.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure to dust or vapors.

III. Disposal Workflow for Research Chemicals

The proper disposal of a research chemical like this compound involves a series of steps to ensure safety and compliance. The following diagram illustrates a general workflow for the disposal of laboratory chemical waste.

General Disposal Workflow for Research Chemicals cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage and Pickup cluster_3 Final Disposal start Start: Unused or Waste this compound ppe Wear Appropriate PPE start->ppe collect_waste Collect in a Labeled, Compatible Waste Container ppe->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in a Designated Hazardous Waste Accumulation Area segregate->store request_pickup Request Pickup by EHS or Licensed Waste Contractor store->request_pickup transport Transportation to a Licensed Disposal Facility request_pickup->transport dispose Final Disposal via Incineration or Other Approved Method transport->dispose

Caption: General workflow for the disposal of research chemicals.

IV. Experimental Protocols for Disposal

While no specific experimental protocols for the disposal of this compound were found, the following general procedures should be followed:

A. Solid Waste Disposal:

  • Collection: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.[2][3] The container should be made of a material compatible with the chemical and have a secure lid.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[2][3] Include the date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]

  • Pickup: When the container is full or has been in accumulation for the maximum allowable time per institutional policy, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[2]

B. Liquid Waste Disposal (if this compound is in solution):

  • Collection: Collect liquid waste containing this compound in a labeled, leak-proof, and compatible waste container.[2][3] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: As with solid waste, clearly label the container with "Hazardous Waste," the chemical name, and an estimate of the concentration.

  • Storage: Store in secondary containment to prevent spills.[3]

  • Disposal: Do not dispose of chemical waste down the drain.[3] Arrange for pickup by your institution's EHS department.

C. Empty Container Disposal:

  • Decontamination: Triple rinse the empty this compound container with a suitable solvent.[3] Collect the rinsate as hazardous waste.[3]

  • Defacing: After rinsing and allowing the container to dry, deface or remove the original label to prevent misuse.[2]

  • Disposal: Dispose of the rinsed and defaced container in accordance with institutional policies for non-hazardous laboratory glass or plastic waste.[2]

D. Spill Cleanup:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Notify: Inform your laboratory supervisor and EHS department.

  • Cleanup: If the spill is small and you are trained to handle it, wear appropriate PPE and use an absorbent material to contain and clean up the spill. Collect the contaminated absorbent material as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.